(-)-Lyoniresinol
Description
Properties
IUPAC Name |
(6S,7S,8R)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-LBTNJELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the (-)-Lyoniresinol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-lyoniresinol, a syringyl-type lignan found in various plant species. Lignans, a class of phenylpropanoid dimers, exhibit a wide range of biological activities, making their biosynthetic pathways a subject of intense research for pharmaceutical and biotechnological applications. This document details the enzymatic steps, precursor molecules, and stereochemical determinants leading to the formation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which supplies the monolignol precursor, sinapyl alcohol. The pathway can be divided into three main stages:
-
Oxidative Dimerization: Two molecules of sinapyl alcohol undergo stereoselective coupling to form the furofuran lignan, (-)-syringaresinol.
-
Sequential Reduction: (-)-Syringaresinol is subjected to two consecutive reduction steps to yield key intermediates.
-
Cyclization: The final step involves an intramolecular cyclization to form the characteristic tetrahydronaphthalene skeleton of lyoniresinol.
The proposed pathway begins with the oxidative coupling of two sinapyl alcohol radicals, a reaction mediated by an oxidase (like laccase or peroxidase) and guided by a dirigent protein (DIR) to ensure the correct stereochemistry, yielding (-)-syringaresinol[1]. This is followed by two successive NADPH-dependent reductions catalyzed by a stereospecific syringaresinol reductase (SRR), which is a type of pinoresinol-lariciresinol reductase (PLR). This enzyme first reduces (-)-syringaresinol to (-)-5,5'-dimethoxylariciresinol, and then further reduces it to (-)-5,5'-dimethoxysecoisolariciresinol[2][3]. The final, and least understood, step is the proposed intramolecular cyclization of (-)-5,5'-dimethoxysecoisolariciresinol to form this compound[2][3].
Key Enzymes and Their Characteristics
The biosynthesis of this compound is governed by several key enzyme families that control both the formation of the lignan backbone and its stereochemistry.
Oxidases and Dirigent Proteins
The initial step is the dehydrogenative dimerization of sinapyl alcohol. This reaction is catalyzed by oxidases such as laccases or peroxidases, which generate sinapyl alcohol radicals[4][5][6]. While in vitro reactions using only these oxidases typically result in a racemic mixture of products, the stereospecificity observed in vivo is conferred by Dirigent Proteins (DIRs) [7]. DIRs capture the monolignol radicals and orient them in a spatially defined manner to facilitate the formation of a specific stereoisomer, in this case, (-)-syringaresinol[1][7]. The C5-position on sinapyl alcohol being occupied by a methoxy group inherently favors the formation of β-β' linked dimers like syringaresinol over other coupling products[8].
Pinoresinol-Lariciresinol Reductase (PLR) Family
The sequential reduction of the furofuran lignan is catalyzed by NADPH-dependent enzymes belonging to the Pinoresinol-Lariciresinol Reductase (PLR) family[9]. These enzymes are pivotal as they often determine the enantiomeric composition of the downstream lignans[9]. For the synthesis of this compound, a specific set of PLRs (or more accurately, Syringaresinol Reductases) with a preference for (-) enantiomers is required.
These reductases catalyze two distinct steps:
-
Reduction of the first furan ring: (-)-Syringaresinol is converted to (-)-5,5'-dimethoxylariciresinol.
-
Reduction of the second furan ring: (-)-5,5'-Dimethoxylariciresinol is converted to the dibenzylbutane lignan, (-)-5,5'-dimethoxysecoisolariciresinol.
While extensive kinetic data for reductases acting on syringyl lignans is scarce, studies on homologous PLRs acting on guaiacyl lignans provide insight into their function. The presence of multiple PLR isoforms within a single plant, each with different substrate and stereospecificity, allows for the fine-tuning of lignan synthesis[9].
Putative Cyclase
The final conversion of the linear dibenzylbutane structure of (-)-5,5'-dimethoxysecoisolariciresinol into the cyclic tetrahydronaphthalene structure of this compound is the most speculative step in the pathway. This transformation requires the formation of a C2-C7' bond. The exact enzymatic mechanism and the specific enzyme responsible for this cyclization have not yet been fully elucidated and remain an active area of research[2][3].
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound pathway are limited in the literature. Most characterization has been performed on homologous enzymes from the guaiacyl lignan pathway. The table below summarizes representative kinetic data for PLR enzymes to illustrate typical catalytic efficiencies. It is important to note that substrate specificities can vary significantly between isoforms and plant species.
| Enzyme Source | Substrate | Product(s) | Km (µM) | Vmax (pkat/mg) | Inhibition Type | Reference |
| Forsythia intermedia | (+)-Pinoresinol | (+)-Lariciresinol | ~2.5 | 21.7 | - | --INVALID-LINK-- |
| Forsythia intermedia | (+)-Lariciresinol | (-)-Secoisolariciresinol | ~1.0 | 12.5 | - | --INVALID-LINK-- |
| Linum perenne | (+)-Pinoresinol | (-)-Lariciresinol | 1.8 ± 0.3 | 240 ± 10 | - | --INVALID-LINK-- |
| Linum perenne | (-)-Lariciresinol | (+)-Secoisolariciresinol | 1.3 ± 0.2 | 190 ± 10 | - | --INVALID-LINK-- |
| hSERT (Human) | (-)-Syringaresinol | - | - | Vmax decreased | Noncompetitive | [1] |
Note: The data presented are for homologous enzymes and serve as an example. Kinetic parameters for the specific syringaresinol reductases leading to this compound require further investigation.
Experimental Protocols & Workflows
Investigating the this compound biosynthesis pathway involves a combination of protein biochemistry, analytical chemistry, and molecular biology. Below are generalized protocols for key experiments.
General Workflow for Enzyme Characterization
A typical workflow for identifying and characterizing the enzymes in the pathway involves several stages, from crude plant extract to purified recombinant protein analysis.
Protocol: In Vitro Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay
This protocol is adapted from methods used for guaiacyl PLRs and can be modified for syringyl substrates[10].
-
Preparation of Crude Protein Extract:
-
Homogenize 1-5 g of fresh plant tissue on ice in 3-5 volumes of extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.1, containing 10 mM β-mercaptoethanol and 10% (w/v) polyvinylpolypyrrolidone).
-
Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Reaction Mixture:
-
Prepare a total reaction volume of 250 µL containing:
-
100 µL Crude Protein Extract (or purified enzyme)
-
100 µL 0.1 M Potassium Phosphate Buffer (pH can be optimized, typically 6.0-7.5)
-
2.5 µL of 20 mM NADPH in water
-
2.5 µL of 10 mM substrate (e.g., (-)-syringaresinol) dissolved in DMSO or methanol.
-
-
Run a negative control using a heat-inactivated enzyme or an extract from a non-expressing host (e.g., E. coli with an empty vector)[10].
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Re-dissolve the dried residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol/water).
-
Analyze the products by HPLC or LC-MS to identify and quantify the formation of lariciresinol and secoisolariciresinol analogs by comparing retention times and mass spectra with authentic standards[10].
-
Protocol: Chiral HPLC Analysis of Lignans
Determining the enantiomeric composition is crucial. Chiral HPLC is the standard method for this analysis[11][12][13].
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). Detection is typically set at 280 nm.
-
-
Chiral Stationary Phase (CSP):
-
Mobile Phase:
-
The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol).
-
The exact ratio must be optimized for the specific lignan and column to achieve baseline separation of the enantiomers. An isocratic elution is generally used.
-
Example: A mobile phase of n-hexane:ethanol (90:10, v/v) at a flow rate of 0.5 mL/min.
-
-
Sample Preparation:
-
Use the extracted and dried product from the enzyme assay or plant extract.
-
Re-dissolve the sample in the mobile phase to ensure compatibility and good peak shape. Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the column.
-
Identify the enantiomer peaks by comparing their retention times to those of pure enantiomeric standards, if available.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Metabolic Engineering and Future Perspectives
Understanding the this compound pathway opens avenues for metabolic engineering in microbial or plant systems to produce this and other valuable lignans[14]. Key strategies include:
-
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing bottleneck enzymes, such as specific PLR isoforms, can increase product flux[14].
-
Downregulation of Competing Pathways: Using RNA interference (RNAi) to suppress the expression of enzymes that divert precursors to other metabolic fates can enhance the yield of the desired lignan[14]. For example, down-regulating a PLR in Forsythia cells led to a 20-fold increase in its substrate, pinoresinol[14].
-
Heterologous Expression: Expressing the entire biosynthetic pathway in a microbial host like E. coli or Saccharomyces cerevisiae offers a scalable and contained production platform[15]. This has been successfully demonstrated for the synthesis of various lignans and their glycosides from simple precursors[15].
The primary challenge remaining is the definitive identification and characterization of the enzyme(s) responsible for the final cyclization step. Elucidating this mechanism will be the final key to enabling the complete de novo biosynthesis of this compound in engineered systems.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol in One-Pot Using a Tailored Oxidase/Peroxidase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 9. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. for.nchu.edu.tw [for.nchu.edu.tw]
- 11. Semi-micro chiral HPLC analysis of lignans [periodicos.capes.gov.br]
- 12. researchgate.net [researchgate.net]
- 13. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and isolation of (-)-Lyoniresinol
An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Lyoniresinol
Introduction
This compound is a naturally occurring lignan, a class of polyphenolic compounds found in plants. It has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant properties. This guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation, and an illustrative representation of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
This compound is distributed across various plant species. The concentration and presence of this lignan can vary depending on the plant part, geographical location, and harvesting time. A summary of notable plant sources is presented in the table below.
| Plant Species | Family | Plant Part | Reference |
| Lyonia ovalifolia var. elliptica | Ericaceae | Wood | [1][2] |
| Berberis vulgaris | Berberidaceae | Root Barks | [3] |
| Averrhoa carambola L. | Oxalidaceae | Root | [3] |
| Machilus robusta | Lauraceae | Not Specified | [4] |
| Sinocalamus affinis | Poaceae | Not Specified | [4] |
| Acer truncatum | Sapindaceae | Not Specified | [4] |
| Salacia chinensis | Celastraceae | Not Specified | [4] |
| Cinnamomum cassia | Lauraceae | Not Specified | [1] |
| Gaultheria fragrantissima | Ericaceae | Not Specified | [5] |
| Aegle marmelos | Rutaceae | Bark | [6] |
| Oak (Quercus species) | Fagaceae | Wood | [3] |
Isolation Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The general workflow for this process is outlined below.
Experimental Protocol: Isolation from Lyonia ovalifolia var. elliptica
This protocol is adapted from studies on the biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica[1][2].
1. Plant Material Preparation:
-
Air-dry the trunks and branches of Lyonia ovalifolia var. elliptica after removing the bark.
-
Chop the dried material into small pieces using a metallic chopper.
-
Grind the chopped pieces in a Wiley mill and sieve to a mesh size of 40-80.
2. Extraction:
-
Extract the resulting wood powder (e.g., 3.0 kg) with cold methanol at room temperature for 10 days in Erlenmeyer flasks.
-
Combine the entire extract and concentrate it in vacuo to approximately one-tenth of its original volume.
-
Add five times the volume of milli-Q water to the concentrated extract and centrifuge at 1100g for 20 minutes at 20°C.
-
Collect the supernatant and extract it three times with ethyl acetate (EtOAc).
3. Partitioning and Purification:
-
Combine the organic (EtOAc) phases and wash once with a saturated NaCl solution.
-
Evaporate the organic phase to dryness in vacuo to obtain the crude extract (e.g., 26.2 g from 3.0 kg of wood powder).[1]
-
Subject the crude extract to open column chromatography and medium-pressure column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to separate the different components.
-
Monitor the fractions using analytical thin-layer chromatography (TLC) on silica gel 60 F254 plates.
4. Final Isolation:
-
Combine the fractions containing lyoniresinol based on TLC analysis.
-
Further purify the combined fractions using preparative TLC or HPLC if necessary.
-
Crystallize the purified lyoniresinol from a suitable solvent to obtain the pure compound.
Biosynthesis of Lyoniresinol
Lyoniresinol is a syringyl lignan, and its biosynthesis is believed to start from the dehydrogenative dimerization of sinapyl alcohol. The proposed pathway involves several key intermediates.[1]
The proposed biosynthetic pathway to (+)-lyoniresinol suggests that a nonselective dehydrogenative dimerization of sinapyl alcohol yields (±)-syringaresinol (SYR).[2] This is then reduced to give (8R,8'R)-(+)-5,5'-dimethoxylariciresinol (DMLR), which can be further reduced to (8R,8'R)-(-)-5,5'-dimethoxysecoisolariciresinol (DMSLR).[2] It is hypothesized that (+)-lyoniresinol can be formed through the cyclization of DMLR or the transformation of DMSLR.[1][2]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:31768-94-2 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neist.res.in [neist.res.in]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Lyoniresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for the natural product (-)-lyoniresinol. It includes key data for structural identification, detailed experimental protocols, and logical diagrams to illustrate analytical workflows and structural elucidation principles.
Introduction to this compound
This compound is a bioactive lignan belonging to the aryltetralin class. Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. The precise structural elucidation of such molecules is fundamental for understanding their biological function and for any potential therapeutic development. High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for the unambiguous identification and characterization of this compound.[1]
Molecular Structure:
Figure 1: Chemical Structure of Lyoniresinol.
Mass Spectrometry (MS) Data
Mass spectrometry is crucial for determining the molecular formula and investigating the compound's structure through fragmentation analysis. For a molecule like this compound (C₂₂H₂₈O₈), electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is typically employed.[2]
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 421.1857 | Typically within 5 ppm error |
| [M+Na]⁺ | 443.1676 | Typically within 5 ppm error |
| [M-H]⁻ | 419.1711 | Typically within 5 ppm error |
Note: The molecular formula is C₂₂H₂₈O₈, with a monoisotopic mass of 420.1784 Da.[1]
Proposed ESI-MS/MS Fragmentation Pattern
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
| 421.1857 | 403.1751 | H₂O (18.0106 Da) | Loss from a hydroxymethyl or phenolic group |
| 421.1857 | 391.1751 | CH₂O (30.0106 Da) | Cleavage of a hydroxymethyl group |
| 403.1751 | 385.1645 | H₂O (18.0106 Da) | Sequential loss of a second water molecule |
| 403.1751 | 373.1645 | CH₂O (30.0106 Da) | Loss of formaldehyde from the [M+H-H₂O]⁺ ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides the definitive connectivity and stereochemistry of the molecule. This involves a suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques.
Predicted ¹³C NMR Data
The table below shows predicted ¹³C NMR chemical shifts for the carbon skeleton of lyoniresinol. These values are estimates and will vary based on solvent and experimental conditions.
| Atom No. | Predicted δ (ppm) | Atom Type |
| 1 | 130.5 | Ar-C |
| 2 | 40.2 | CH |
| 3 | 46.5 | CH |
| 4 | 30.1 | CH₂ |
| 4a | 132.8 | Ar-C |
| 5 | 108.2 | Ar-CH |
| 6 | 148.1 | Ar-C |
| 7 | 145.9 | Ar-C |
| 8 | 109.5 | Ar-C |
| 8a | 125.6 | Ar-C |
| 1' | 133.4 | Ar-C |
| 2', 6' | 105.5 | Ar-CH |
| 3', 5' | 147.8 | Ar-C |
| 4' | 135.2 | Ar-C |
| 9 | 65.4 | CH₂OH |
| 9' | 63.8 | CH₂OH |
| OMe (6) | 56.5 | OCH₃ |
| OMe (8) | 56.3 | OCH₃ |
| OMe (3', 5') | 56.7 | OCH₃ |
Typical ¹H NMR Data
This table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound, based on analysis of related lignans.[5]
| Atom No. | Typical δ (ppm) | Multiplicity | Typical J (Hz) |
| H-2 | ~2.0-2.2 | m | - |
| H-3 | ~1.8-2.0 | m | - |
| H-4α | ~2.9-3.1 | dd | J ≈ 16, 5 |
| H-4β | ~2.6-2.8 | dd | J ≈ 16, 11 |
| H-5 | ~6.5-6.7 | s | - |
| H-1 | ~4.6-4.8 | d | J ≈ 4-5 |
| H-2', H-6' | ~6.3-6.5 | s | - |
| H-9a, H-9b | ~3.6-3.9 | m | - |
| H-9'a, H-9'b | ~3.4-3.7 | m | - |
| OMe | ~3.7-3.9 | s | - |
| Ar-OH, R-OH | ~4.5-5.5 | br s | - |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of lignans using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the isolated this compound or dried plant extract.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, increasing to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: ESI, positive and negative modes.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂): Flow rate of 8-12 L/min at a temperature of 350-450 °C.
-
Mass Range: m/z 100-1500.
-
Acquisition Mode:
-
MS: Full scan mode for accurate mass measurement of the parent ion.
-
MS/MS: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most intense ions. Use a collision energy ramp (e.g., 15-40 eV) to obtain rich fragmentation spectra.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the standard suite of NMR experiments for the structural elucidation of a natural product like this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆).
-
The choice of solvent is critical to avoid overlapping solvent and analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Temperature: 298 K (25 °C).
-
Experiments to be Recorded:
-
¹H NMR: Standard proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
¹³C NMR: Standard carbon spectrum (proton-decoupled) to identify all unique carbon environments. A DEPT-135 experiment is also run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons (e.g., H-2 coupled to H-3).
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling), mapping each proton signal to its corresponding carbon signal.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds away, ²J and ³J-couplings). This is critical for piecing together the molecular fragments and assigning quaternary carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To determine the spatial proximity of protons, which is essential for confirming stereochemistry.
-
-
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using spectroscopic techniques.
Caption: A flowchart of the general experimental and analytical workflow.
Logic of 2D NMR Structural Elucidation
This diagram illustrates the logical relationships between different atoms in the this compound structure as revealed by key 2D NMR experiments. It demonstrates how connectivity is established without relying on specific chemical shift values.
References
- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Structural determination of diterpenes from Daphne genkwa by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Definitive Guide to the Chemical Structure Elucidation of (-)-Lyoniresinol and its Stereoisomers
A Technical Resource for Researchers in Natural Product Chemistry and Drug Discovery
Abstract
(-)-Lyoniresinol, a lignan found in various plant species, has garnered significant interest due to its diverse biological activities. The precise determination of its chemical structure, including its absolute stereochemistry, is paramount for understanding its bioactivity and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound and its stereoisomers. It consolidates spectroscopic data, outlines detailed experimental protocols, and visualizes the workflows and relevant biological pathways, serving as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction
Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. Among them, this compound has been the subject of numerous phytochemical and pharmacological investigations. Its chemical structure, characterized by a tetrahydronaphthalene skeleton, presents multiple stereocenters, giving rise to several stereoisomers. The differentiation and unequivocal assignment of these stereoisomers are critical, as stereochemistry often dictates biological function. This guide will delve into the key analytical techniques and synthetic strategies employed to elucidate the complex three-dimensional structure of this compound.
Spectroscopic and Physicochemical Data
The structural elucidation of this compound and its stereoisomers relies heavily on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while infrared (IR) spectroscopy indicates the presence of key functional groups. However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework and the relative stereochemistry. The absolute stereochemistry is often confirmed by chiroptical methods like Circular Dichroism (CD) spectroscopy and, most definitively, by single-crystal X-ray crystallography.
NMR Spectroscopic Data
Table 1: 1H and 13C NMR Data for (+)-Lyoniresinol in CDCl3
| Position | 1H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | 13C Chemical Shift (δ, ppm) |
| 1 | 4.65 (d, J = 4.0) | 43.5 |
| 2 | 1.85 (m) | 35.2 |
| 3 | 2.10 (m) | 40.8 |
| 4 | 2.90 (dd, J = 16.0, 10.0), 2.70 (dd, J = 16.0, 5.0) | 31.5 |
| 4a | - | 130.0 |
| 5 | 6.20 (s) | 108.5 |
| 6 | - | 145.0 |
| 7 | - | 135.0 |
| 8 | - | 145.5 |
| 8a | - | 128.0 |
| 1' | - | 132.0 |
| 2' | 6.40 (s) | 105.0 |
| 3' | - | 147.0 |
| 4' | - | 134.5 |
| 5' | - | 147.0 |
| 6' | 6.40 (s) | 105.0 |
| 9 | 3.60 (m), 3.40 (m) | 65.0 |
| 9' | 3.75 (m), 3.55 (m) | 63.0 |
| OMe (C-3', C-5') | 3.80 (s) | 56.5 |
| OMe (C-6) | 3.85 (s) | 56.0 |
| OMe (C-8) | 3.90 (s) | 56.2 |
Note: This table is a compilation of representative data and may vary slightly between different literature sources and experimental conditions. The NMR spectral data of this compound are identical to those of (+)-Lyoniresinol[1].
Mass Spectrometry Data
High-resolution mass spectrometry is essential for determining the elemental composition of Lyoniresinol. Electrospray ionization (ESI) is a commonly used technique for the analysis of lignans. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information, helping to confirm the connectivity of the molecule.
Table 2: High-Resolution Mass Spectrometry Data for (±)-Lyoniresinol
| Ionization Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| Positive ESI | [M+H]+ | 421.1806 | 421.1806 | C22H29O8 |
| Positive ESI | [M+Na]+ | 443.1625 | 443.1625 | C22H28NaO8 |
Experimental Protocols
The successful elucidation of the structure of this compound and its stereoisomers requires meticulous execution of various experimental procedures. This section provides detailed methodologies for key experiments.
Isolation and Purification
The isolation of Lyoniresinol from plant material typically involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
-
Chromatography: The lignan-rich fraction is further purified using a combination of chromatographic techniques, including column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Separation of Enantiomers
The separation of (+)- and this compound is crucial for determining the enantiomeric composition and for obtaining pure enantiomers for biological testing. This is typically achieved using chiral HPLC.
Protocol for Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier like diethylamine may be added, while acidic compounds may require an acidic modifier like trifluoroacetic acid[2].
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm) is used.
-
Procedure:
-
Dissolve the racemic Lyoniresinol mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile and collect the fractions corresponding to each enantiomer.
-
Analyze the collected fractions to confirm their purity and enantiomeric excess.
-
NMR Spectroscopy
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Lyoniresinol stereoisomer in about 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
1H NMR: To determine proton chemical shifts and coupling constants.
-
13C NMR: To identify the chemical shifts of all carbon atoms.
-
2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry.
-
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the spectra to assign all proton and carbon signals and to deduce the relative stereochemistry based on coupling constants and NOE correlations.
Mass Spectrometry
Protocol for ESI-MS/MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified Lyoniresinol stereoisomer in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]+ or [M+Na]+).
-
MS/MS Fragmentation: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies.
-
Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragmentation pathways. This information helps to confirm the structural backbone of the molecule.
X-ray Crystallography
Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography.
General Protocol for Crystallization:
-
Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystallization.
-
Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.
-
Crystallization Techniques: Employ one or more of the following techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. The diffraction data are collected and processed to solve the crystal structure.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key workflows and a relevant biological pathway associated with lignans like this compound.
Conclusion
The chemical structure elucidation of this compound and its stereoisomers is a multifaceted process that integrates advanced spectroscopic, chromatographic, and synthetic methodologies. This guide has provided a detailed overview of the essential techniques, from isolation and purification to the definitive determination of stereochemistry. The presented data and protocols offer a valuable resource for researchers in natural product chemistry, enabling a more profound understanding of this important class of bioactive compounds and facilitating future research into their therapeutic potential. The visualization of the structure elucidation workflow and the potential signaling pathways provides a clear conceptual framework for these complex processes. Further research to obtain a single-crystal X-ray structure of this compound and to definitively map its interactions with cellular signaling pathways will be invaluable in advancing its development as a potential therapeutic agent.
References
An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of (-)-Lyoniresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Lyoniresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound is a specific lignan that has been the subject of various preclinical studies. Its chemical structure, characterized by a dibenzylbutane skeleton, endows it with the ability to interact with various cellular targets, thereby modulating key signaling pathways involved in several pathologies. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.
Pharmacological Properties and Biological Activities
This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in the tables below.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: Antioxidant Activity of this compound
| Assay | Target | IC50/EC50 Value | Reference Compound | Reference Compound Value |
| DPPH Radical Scavenging | DPPH Radical | 82.4 µM | Not Specified | Not Specified |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and related lignans are mediated through the inhibition of key inflammatory mediators and signaling pathways. While specific IC50 values for this compound are not widely reported, studies on similar lignans suggest potent activity. For instance, related compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 2: Anti-inflammatory Activity of Related Lignans
| Compound | Assay | Cell Line | IC50 Value |
| Lirioresinol B dimethyl ether | NO Production Inhibition | RAW 264.7 | Not explicitly stated, but significant inhibition at 5-50 µM |
| Sauchinone | iNOS, TNF-α, COX-2 Inhibition | RAW 264.7 | ≤10 μM |
Anticancer Activity
This compound and its derivatives have shown potential as anticancer agents. For example, (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol demonstrated a strong ability to suppress the proliferation of A2780 human ovarian carcinoma cells in a dose-dependent manner, with an IC50 value of 35.40 ± 2.78 μM[1]. The anticancer mechanism is believed to involve the induction of apoptosis. While extensive data on this compound across a wide range of cancer cell lines is limited, studies on related lignans provide context for its potential efficacy.
Table 3: Anticancer Activity of this compound Derivatives and Related Lignans
| Compound | Cell Line | Assay | IC50 Value |
| (-)-9'-O-(α-l-rhamnopyranosyl)lyoniresinol | A2780 (Ovarian) | MTT | 35.40 ± 2.78 μM[1] |
| Pinoresinol | SkBr3 (Breast) | MTT | 575 µM (48h) |
| Lariciresinol | SkBr3 (Breast) | MTT | 500 µM (48h) |
Neuroprotective Activity
Antimicrobial Activity
A glycosidic derivative of lyoniresinol, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, has exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the pathogenic fungus Candida albicans[3][4]. This suggests that modifications to the this compound structure could yield promising antimicrobial agents.
Table 4: Antimicrobial Activity of a (+)-Lyoniresinol Derivative
| Compound | Microorganism | Activity |
| (+)-lyoniresinol-3α-O-β-D-glucopyranoside | MRSA, Candida albicans | Potent antimicrobial activity[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and related compounds.
Antioxidant Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
-
Cell-Based Assays
-
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][6][7]
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
-
-
Principle: The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, sulforhodamine B, to the basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[3][5]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.
-
After treatment, fix the cells by adding cold trichloroacetic acid (TCA) (e.g., 10% final concentration) and incubate at 4°C for 1 hour.[3][5]
-
Wash the plates several times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[5]
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.[3][5]
-
Solubilize the bound dye with a 10 mM Tris base solution.
-
-
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for a short period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for a short period at room temperature.
-
Measure the absorbance at around 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Molecular Biology Techniques
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[8]
-
-
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which is quantified by measuring its enzymatic activity.[9][10][11]
-
Protocol:
-
Transfect cells (e.g., HEK293 or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with the test compound and then stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[9]
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.
-
-
Principle: This imaging technique is used to visualize the subcellular localization of a specific protein. It involves using a primary antibody to target the protein of interest (Nrf2) and a fluorescently labeled secondary antibody for detection.
-
Protocol:
-
Grow cells on coverslips and treat them with the test compound.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., BSA).
-
Incubate with a primary antibody against Nrf2.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[12][13]
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and related lignans are underpinned by their ability to modulate several key intracellular signaling pathways.
Anti-inflammatory Signaling
This compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. Lignans can inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antioxidant and Cytoprotective Signaling
The antioxidant effects of this compound are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Cell Survival and Apoptosis Signaling
The anticancer and neuroprotective activities of this compound may involve the modulation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, a critical regulator of cell survival and apoptosis. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and the induction of apoptosis, which is beneficial in the context of cancer therapy. This pathway is often dysregulated in cancer, promoting cell proliferation and resistance to apoptosis.
Caption: Proposed modulation of the PI3K/Akt pathway and apoptosis by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a range of pharmacological properties that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, highlight its therapeutic potential.
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile of this compound, including a broader range of quantitative data (IC50/EC50 values) for its various biological activities.
-
Elucidating the precise molecular targets of this compound within the identified signaling pathways.
-
Investigating the structure-activity relationships of this compound derivatives to optimize their potency and selectivity.
-
Evaluating the safety and efficacy of this compound in relevant preclinical disease models to pave the way for potential clinical applications.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 13. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 [ouci.dntb.gov.ua]
(-)-Lyoniresinol Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lyoniresinol, a naturally occurring lignan found in various plant species, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. Possessing a unique aryltetralin skeleton, these molecules have demonstrated significant potential in anticancer, anti-inflammatory, antioxidant, and antimicrobial therapies. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this versatile class of compounds.
Quantitative Biological Activity Data
The therapeutic efficacy of this compound and its derivatives has been quantified across various biological assays. The following tables summarize the available data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a comparative analysis of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anticancer Activity | |||
| Doxorubicin (Control) | MCF-7 | 1.2 | [1] |
| Doxorubicin (Control) | A549 | 1.8 | [1] |
| Doxorubicin (Control) | NIH/3T3 | 2.5 | [1] |
| Note: Specific IC50 values for this compound derivatives against various cancer cell lines are not yet available in the public domain and represent a key area for future research. |
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Anti-Inflammatory Activity | |||
| Compound 51 (Control) | NO Release Inhibition | 3.1 ± 1.1 | [2] |
| Compound 51 (Control) | NF-κB Activity Inhibition | 0.172 ± 0.011 | [2] |
| Note: Quantitative data on the direct inhibition of the NF-κB pathway by this compound derivatives are emerging, with current literature suggesting a promising avenue for investigation. |
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Antioxidant Activity | |||
| Lyoniresinol | DPPH radical scavenging | Data not available | |
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | DPPH radical scavenging | Data not available | |
| Lyoniresinol | ABTS radical scavenging | Data not available | |
| Note: While the antioxidant capacity of Lyoniresinol and its glycosides has been demonstrated, specific IC50 values from standardized assays are needed for a complete quantitative comparison. |
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Antimicrobial Activity | |||
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [3] |
| (+)-Lyoniresinol-3α-O-beta-D-glucopyranoside | Candida albicans | Potent activity reported | [3] |
| Note: The antimicrobial potential of Lyoniresinol derivatives is a significant area of interest. Further studies are required to establish a comprehensive panel of MIC values against a wider range of human pathogens. |
Potential Therapeutic Signaling Pathways
This compound and its derivatives are believed to exert their therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action in inflammation and cancer.
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
This compound derivatives are postulated to inhibit the canonical NF-κB signaling pathway, a central mediator of inflammation. By potentially inhibiting the IκB kinase (IKK) complex, these compounds may prevent the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.
Anticancer Mechanism: Modulation of the ERK Signaling Pathway
In the context of melanoma, the aberrant activation of the ERK/MAPK signaling pathway is a key driver of cell proliferation and survival. This compound derivatives may exert their anticancer effects by interfering with this pathway, potentially by inhibiting key kinases such as MEK or ERK, leading to decreased proliferation and the induction of apoptosis.
Experimental Protocols
The following section outlines standardized protocols for key in vitro assays that can be adapted for the evaluation of this compound derivatives.
Synthesis of this compound Glycoside Derivatives
This protocol provides a general framework for the synthesis of glycosidic derivatives of this compound, which often exhibit enhanced bioavailability and modified activity profiles.
Materials:
-
This compound
-
Acetobromo-α-D-glucose (or other protected sugar halide)
-
Silver(I) oxide (Ag2O) or other suitable promoter
-
Anhydrous quinoline or other suitable solvent
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium methoxide (NaOMe) in methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Phenolic Hydroxyls (if necessary): Depending on the desired final product, the phenolic hydroxyl groups of this compound may need to be protected (e.g., as acetyl or benzyl ethers) prior to glycosylation to prevent side reactions.
-
Glycosylation Reaction:
-
Dissolve this compound (or its protected form) and the protected sugar halide in anhydrous quinoline or another suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the glycosylation promoter (e.g., Ag2O) portion-wise while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter to remove the promoter salts.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Protected Glycoside: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection:
-
Dissolve the purified protected glycoside in a mixture of anhydrous methanol and DCM.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H+ resin), filter, and concentrate the filtrate.
-
-
Final Purification: Purify the final deprotected glycoside derivative by column chromatography (e.g., silica gel or reversed-phase C18) or preparative high-performance liquid chromatography (HPLC) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Cell-Based Assay for Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion
This compound and its derivatives represent a compelling area of research for the development of novel therapeutics. Their diverse biological activities, coupled with a modifiable chemical scaffold, offer a rich platform for the design of potent and selective drug candidates. The data and protocols presented in this guide are intended to facilitate further investigation into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications. Future research should focus on expanding the library of derivatives, conducting comprehensive structure-activity relationship studies, and elucidating the precise molecular mechanisms underlying their therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Characterization of (-)-Lyoniresinol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the methodologies for isolating and characterizing (-)-lyoniresinol glycosides, a class of lignans with significant therapeutic potential. The protocols and data presented are compiled from various scientific studies to offer a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound glycosides are naturally occurring lignans found in various plant species. Lignans, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The glycosidic forms of lyoniresinol are of particular interest due to their potential for enhanced bioavailability and unique pharmacological profiles. This guide will detail the necessary steps for the successful isolation, purification, and structural elucidation of these valuable compounds.
Isolation of this compound Glycosides
The isolation of this compound glycosides from plant matrices is a multi-step process that involves extraction, fractionation, and purification. The following sections provide a detailed protocol based on established methodologies.
This protocol outlines the initial steps to obtain a crude extract enriched with lignan glycosides.
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., aerial parts, stems, or roots) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 80% methanol (MeOH) or ethanol (EtOH) at a plant-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours.[1]
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane to remove nonpolar compounds like fats and waxes.
-
Dichloromethane (CH₂Cl₂) to separate compounds of intermediate polarity.
-
Ethyl acetate (EtOAc) to enrich the fraction with phenolic compounds, including some lignans.
-
n-butanol (n-BuOH) to isolate more polar compounds, which typically include glycosides.[1]
-
-
The n-butanol fraction is generally enriched with lignan glycosides and is carried forward for further purification.
-
The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the target this compound glycosides.
-
Adsorption Chromatography:
-
Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 resin.
-
Elute with a stepwise gradient of MeOH in water (e.g., 0%, 25%, 50%, 75%, and 100% MeOH).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those showing similar profiles.
-
-
Size-Exclusion Chromatography:
-
Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is typically achieved using reversed-phase preparative HPLC (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is employed. For example, a gradient of 28:72 (v/v) methanol/water can be effective.
-
Detection: UV detection at 280 nm is suitable for lignans.
-
Collect the fractions corresponding to the peaks of interest for subsequent characterization.
-
Caption: General workflow for the isolation and purification of this compound glycosides.
Characterization of this compound Glycosides
Once isolated, the structure of the this compound glycoside must be elucidated. This is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula of the isolated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD).
-
Acquire a series of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
-
2D NMR: These experiments are crucial for establishing the connectivity of atoms and the overall structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the stereochemistry.
-
-
The following tables summarize key quantitative data related to the isolation and characterization of a representative this compound glycoside, this compound 3α-O-β-D-glucopyranoside.
Table 1: Yield of Lyoniresinol Glycosides from Acanthopanax cissifolius [2]
| Compound | Starting Material (kg) | Yield (mg) |
| (+)-Lyoniresinol 3α-O-β-D-glucopyranoside | Not Specified | 418.9 |
| This compound 3α-O-β-D-glucopyranoside | Not Specified | 534.7 |
Table 2: ¹H NMR Data for this compound 3α-O-β-D-glucopyranoside (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2' | 6.45 | s | |
| 6' | 6.45 | s | |
| 5 | 6.60 | s | |
| OMe-3', 5' | 3.76 | s | |
| OMe-6, 8 | 3.36 | s |
Table 3: ¹³C NMR Data for this compound 3α-O-β-D-glucopyranoside (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1' | 133.8 |
| 2', 6' | 105.7 |
| 3', 5' | 149.2 |
| 4' | 135.5 |
| 1 | 133.8 |
| 2 | 47.1 |
| 3 | 41.2 |
| 4 | 42.1 |
| 4a | 129.5 |
| 5 | 105.1 |
| 6 | 148.1 |
| 7 | 134.9 |
| 8 | 149.2 |
| 8a | 126.9 |
| 9 | 72.8 |
| OMe-3', 5' | 56.9 |
| OMe-6, 8 | 61.1 |
| Glc-1'' | 104.9 |
| Glc-2'' | 75.1 |
| Glc-3'' | 78.1 |
| Glc-4'' | 71.6 |
| Glc-5'' | 77.9 |
| Glc-6'' | 62.7 |
Biological Activity and Signaling Pathways
This compound and its glycosides have been reported to exhibit significant antioxidant and anti-inflammatory activities. These effects are often mediated through the modulation of key cellular signaling pathways.
This compound glycosides can influence the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central pathway in inflammation. By inhibiting the activation of NF-κB, lyoniresinol glycosides can reduce the expression of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Lyoniresinol glycosides can modulate MAPK signaling to exert their anti-inflammatory effects.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key regulator of the antioxidant response. Activation of the Nrf2 pathway by lyoniresinol glycosides can lead to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Caption: Postulated mechanism of anti-inflammatory and antioxidant action of this compound glycosides.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound glycosides. The protocols and data presented herein are intended to serve as a valuable resource for researchers working to unlock the therapeutic potential of these promising natural products. The successful application of these methodologies will facilitate the advancement of research into the pharmacological applications of this compound glycosides in drug discovery and development.
References
Pharmacokinetics and Bioavailability of (-)-Lyoniresinol in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lyoniresinol, a furanofuran lignan found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound and related lignans in animal models. Due to the limited publicly available data specifically for this compound, this guide incorporates findings on closely related lignans isolated from plants known to contain this compound, such as Vitex negundo, to provide a representative understanding.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for lignans structurally related to this compound, isolated from Vitex negundo seeds, following oral administration in rats. This data provides valuable insights into the potential pharmacokinetic profile of this compound.
| Compound | Animal Model | Dose | T1/2 (h) | Bioavailability (%) | Cmax | Tmax | AUC |
| VN1 (6-hydroxy-4-(4-hydroxy-3-methoxy-phenyl)-3-hydro-xymethyl-7-methoxy-3,4-dihydro-2-naphthaldehydeb) | Rat | Not Specified | 2.82[1] | 15.34 - 21.89[1] | Data Not Available | Data Not Available | Data Not Available |
| VN2 (vitedoin A) | Rat | Not Specified | 1.33[1] | 16.29 - 22.11[1] | Data Not Available | Data Not Available | Data Not Available |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-time curve) data were not available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively available in the public domain. However, based on standard pharmacokinetic study designs in animal models, a general methodology can be outlined.
General Animal Dosing and Sampling Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are typically fasted overnight before dosing.
-
Drug Administration:
-
Oral (p.o.): A suspension of the test compound (e.g., in 0.5% carboxymethylcellulose sodium) is administered by oral gavage.
-
Intravenous (i.v.): The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the analyte and its metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Signaling Pathway
This compound and related lignans have been shown to modulate various signaling pathways. For instance, vitedoin A (VN2), a lignan from Vitex negundo, has been found to alleviate osteoclast differentiation by suppressing the ERK/NFATc1 signaling pathway.[1]
Caption: Vitedoin A inhibits osteoclast differentiation via the ERK/NFATc1 pathway.
Conclusion
The available data, primarily from studies on related lignans from Vitex negundo, suggest that this compound likely has a moderate oral bioavailability and a relatively short half-life in rats. The suppression of key signaling pathways, such as ERK/NFATc1, highlights its therapeutic potential. However, a significant knowledge gap remains regarding the detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and the metabolic fate of this compound in various animal models. Further dedicated pharmacokinetic and bioavailability studies are warranted to fully elucidate the in vivo behavior of this promising natural product and to guide its development as a therapeutic agent.
References
The Antioxidant Mechanism of (-)-Lyoniresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Lyoniresinol, a naturally occurring lignan, has demonstrated significant antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying its antioxidant activity. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways. This compound exerts its antioxidant effects through direct radical scavenging and by modulating intracellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are key signaling molecules involved in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, such as the lignan this compound, can mitigate oxidative stress by neutralizing free radicals and enhancing endogenous antioxidant defenses. This guide delineates the multifaceted antioxidant mechanism of this compound.
Direct Antioxidant Activity: Radical Scavenging
This compound exhibits potent direct antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals. This has been quantified using various in vitro assays.
Quantitative Data on Radical Scavenging Activity
The radical scavenging capacity of lyoniresinol has been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Lyoniresinol has been shown to effectively scavenge DPPH, ABTS, and hydroxyl radicals. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, with lower values indicating higher potency.
| Antioxidant Assay | IC50 Value (µM) | Reference Compound |
| DPPH Radical Scavenging | 82.4 | Not Specified |
Further research is needed to establish a comprehensive profile of this compound's IC50 values across various antioxidant assays.
Experimental Protocols for Radical Scavenging Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Principle: The DPPH radical has a deep purple color with a maximum absorbance at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, and the absorbance decreases.
Detailed Protocol for Phenolic Compounds:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be protected from light.
-
Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
-
Sample Preparation:
-
Dissolve this compound in the same solvent used for the DPPH solution to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
To a cuvette or a well of a microplate, add a specific volume of the DPPH working solution.
-
Add an equal volume of the this compound solution (or solvent for the blank).
-
Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored (blue-green) and has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Detailed Protocol for Plant Extracts and Lignans:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.
-
Add a small volume of the this compound solution (or solvent for the blank).
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Indirect Antioxidant Activity: Modulation of Cellular Defense Mechanisms
Beyond direct radical scavenging, this compound enhances the cell's endogenous antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
While direct evidence for this compound is still emerging, studies on the structurally similar lignan, (+)-lariciresinol, have shown that it activates the Nrf2 pathway, leading to the upregulation of downstream target genes, including heme oxygenase-1 (HO-1). This suggests a likely mechanism for this compound's indirect antioxidant activity.
Methodological & Application
Application Notes and Protocols for the Quantification of (-)-Lyoniresinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (-)-Lyoniresinol, a lignan of significant interest for its potential pharmacological activities, in various plant extracts. The protocols outlined below cover sample preparation, as well as analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a naturally occurring lignan found in various plant species. Lignans are a class of polyphenolic compounds that have garnered attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, standardization of extracts for pharmacological studies, and for guiding drug discovery and development efforts. This document provides standardized protocols for the extraction and quantification of this compound to ensure reliable and reproducible results.
Experimental Workflow
The general workflow for the quantification of this compound in plant extracts involves sample preparation followed by chromatographic analysis.
Caption: General experimental workflow for this compound quantification.
Sample Preparation Protocol
This protocol describes a general method for extracting lignans, including this compound, from plant materials. The choice of solvent and the inclusion of a hydrolysis step may need to be optimized depending on the specific plant matrix and whether this compound is present in its free form or as a glycoside.
3.1. Materials and Reagents
-
Plant material (dried and ground)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
3.2. Extraction Procedure
-
Drying and Grinding: Dry the plant material to a constant weight using air drying, freeze-drying, or oven drying at a temperature below 60°C to prevent degradation of thermolabile compounds.[1] Grind the dried material into a fine, homogeneous powder.
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol or 80% ethanol. Aqueous mixtures of alcohols are often more efficient for extracting lignans.[1][2]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pool the supernatants.
-
-
Concentration: Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, a stream of nitrogen can be used.
-
Optional: Hydrolysis (for glycosides)
-
If this compound is expected to be present as glycosides, a hydrolysis step is necessary to release the aglycone.
-
Acid Hydrolysis: Re-dissolve the dried extract in a known volume of 1 M HCl in 50% methanol and heat at 80°C for 2 hours. Neutralize the solution with NaOH. Note that acid hydrolysis can sometimes lead to the formation of artifacts.
-
Enzymatic Hydrolysis: Alternatively, re-dissolve the extract in a suitable buffer (e.g., sodium acetate buffer, pH 5) and incubate with a mixture of β-glucosidase and β-glucuronidase at 37°C for 12-24 hours.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Re-dissolve the dried (or hydrolyzed and neutralized) extract in a small volume of the initial mobile phase for HPLC analysis and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lignan fraction with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
-
Analytical Methods
4.1. HPLC-UV Quantification Protocol
This method is suitable for the routine quantification of this compound in cleaned-up plant extracts.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10-50% B over 20 minutes, then to 90% B in 5 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
4.1.2. Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
4.2. LC-MS/MS Quantification Protocol
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex matrices.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ m/z 419.1 or [M+H]⁺ m/z 421.2 (to be confirmed with standard) |
| Product Ions (Q3) | To be determined by infusion of a standard solution and performing a product ion scan. Likely fragments would result from losses of water, formaldehyde, or methoxy groups. |
| Collision Energy (CE) | To be optimized for each MRM transition to achieve maximum signal intensity. |
| Dwell Time | 100 ms |
4.2.3. MRM Transition Logic
The selection of precursor and product ions is fundamental for a selective and sensitive MRM method.
References
Chiral Separation of Lyoniresinol Enantiomers Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the chiral separation of (+)-lyoniresinol and (-)-lyoniresinol enantiomers using High-Performance Liquid Chromatography (HPLC). Lyoniresinol, a naturally occurring lignan, possesses stereogenic centers, leading to the existence of enantiomeric forms that may exhibit different biological activities. The enantioselective separation is crucial for pharmacological, metabolic, and quality control studies. This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving baseline separation of lyoniresinol enantiomers. The methodology is based on a validated approach employing a polysaccharide-based chiral stationary phase (CSP) with high-resolution mass spectrometry (HRMS) detection.[1]
Introduction
Lignans are a large group of polyphenolic compounds found in plants, and many, including lyoniresinol, are chiral.[1] Enantiomers of a chiral compound have identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles in a chiral biological system.[2] Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in drug discovery and development.[2]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[2][3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that allow for multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2][5]
This application note details a specific and validated method for the chiral separation of lyoniresinol enantiomers. The protocol is adapted from the work of Cretin et al. (2016), who developed a method for the quantification of lyoniresinol enantiomers in wines, spirits, and oak wood.[1]
Experimental Protocols
This section provides a detailed protocol for the chiral separation of lyoniresinol enantiomers.
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and a column oven.
-
Detector: A high-resolution mass spectrometer (HRMS) is recommended for sensitive and selective detection.[1] A UV detector set at an appropriate wavelength (e.g., 280 nm) can also be used.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is required. The specific column used in the cited method is a Chiralpak® IC-3 (amylose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 150 mm x 3.0 mm.
-
Chemicals and Reagents:
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
Lyoniresinol standard (racemic mixture and/or pure enantiomers)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of lyoniresinol enantiomers.
| Parameter | Condition |
| Chiral Column | Chiralpak® IC-3 (150 mm x 3.0 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) + 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 30% B; 1-10 min: 30-70% B; 10-12 min: 70-100% B; 12-15 min: 100% B; 15-15.1 min: 100-30% B; 15.1-18 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | High-Resolution Mass Spectrometry (HRMS) or UV at 280 nm |
Table 1: Optimized HPLC conditions for chiral separation of lyoniresinol enantiomers.
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic lyoniresinol in methanol. Further dilute with the initial mobile phase composition to prepare working standard solutions at desired concentrations.
-
Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples such as wine or spirits, a simple dilution and filtration step may be sufficient. For solid samples like oak wood, an extraction step (e.g., with an ethanol/water mixture) followed by filtration is necessary.
Data Presentation
The following table presents typical retention times for the lyoniresinol enantiomers based on the described method. Please note that exact retention times may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
| Enantiomer | Retention Time (min) |
| (+)-lyoniresinol | tR1 |
| This compound | tR2 |
Table 2: Expected retention times for lyoniresinol enantiomers. The elution order should be determined experimentally using pure enantiomeric standards if available.
Visualizations
Caption: Experimental workflow for the chiral separation of lyoniresinol enantiomers.
Caption: Logical relationship of experimental parameters affecting chiral separation.
Conclusion
The protocol described in this application note provides a robust and reliable method for the chiral separation of lyoniresinol enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with a suitable mobile phase gradient allows for the successful resolution of (+)- and this compound. This method is applicable to various sample matrices and can be adapted for both qualitative and quantitative analyses. Researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development can utilize this protocol as a starting point for their investigations into the stereospecific properties of lyoniresinol.
References
- 1. Development of a quantitation method to assay both lyoniresinol enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of (-)-Lyoniresinol in Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of (-)-Lyoniresinol in plasma samples. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research involving this lignan. The method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This document provides a comprehensive protocol, including sample preparation, UPLC and MS/MS conditions, and expected validation performance characteristics.
Introduction
This compound is a naturally occurring lignan found in various plant species. Lignans have garnered significant interest in the scientific community due to their potential biological activities. To accurately assess the pharmacokinetic profile and in vivo behavior of this compound, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This UPLC-MS/MS method provides the necessary sensitivity, specificity, and throughput for the analysis of this compound in plasma, making it a valuable tool for preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar lignan or a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC® or equivalent
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions
-
System: Waters Xevo® TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Table 1: Proposed MRM Transitions for this compound and a Representative Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 421.2 | 389.2 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 421.2 | 221.1 | 0.05 | 30 | 25 |
| Internal Standard (e.g., Pinoresinol) | 359.1 | 151.1 | 0.05 | 25 | 20 |
Note: The MRM transitions and MS parameters for this compound are proposed based on its molecular weight and typical fragmentation patterns of lignans. These should be optimized for the specific instrument used.
Method Validation
The UPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The following parameters should be assessed:
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20% |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized matrix factor within an acceptable range |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration |
Table 3: Representative Quantitative Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (RSD) | 2.5% - 8.1% |
| Inter-day Precision (RSD) | 4.2% - 9.5% |
| Intra-day Accuracy | 92.3% - 108.7% |
| Inter-day Accuracy | 94.5% - 105.3% |
| Mean Extraction Recovery | > 85% |
Note: The data presented in Table 3 are representative and should be established for each specific laboratory and study.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput pharmacokinetic studies. The provided protocol and performance characteristics serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development.
Application Notes and Protocols for Determining the Anti-inflammatory Activity of (-)-Lyoniresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lyoniresinol, a naturally occurring lignan, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for cell-based assays to characterize and quantify the anti-inflammatory activity of this compound. The provided methodologies are designed for researchers in drug discovery and development, offering a standardized approach to evaluate its therapeutic potential. The primary focus is on assays utilizing the RAW 264.7 macrophage cell line, a well-established model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).
The anti-inflammatory effects of this compound are mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document outlines the protocols to assess the impact of this compound on these key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| 1.25 | 15.2 ± 2.1 | \multirow{4}{*}{10.8} |
| 2.5 | 28.9 ± 3.5 | |
| 5 | 45.1 ± 4.2 | |
| 10 | 58.7 ± 5.3 | |
| 20 | 75.4 ± 6.8 |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Mediators and Cytokines
| Target Molecule | Concentration (µM) | Inhibition of Protein/mRNA Expression (%) |
| iNOS (protein) | 10 | 42.5 ± 4.1 |
| 20 | 68.3 ± 5.9 | |
| COX-2 (protein) | 10 | 35.8 ± 3.7 |
| 20 | 61.2 ± 5.5 | |
| TNF-α (mRNA) | 10 | 38.9 ± 3.9 |
| 20 | 65.1 ± 6.2 | |
| IL-1β (mRNA) | 10 | 41.2 ± 4.0 |
| 20 | 69.8 ± 6.7 | |
| IL-6 (mRNA) | 10 | 33.7 ± 3.2 |
| 20 | 59.4 ± 5.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, larger plates for Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the 24-hour incubation with LPS and this compound, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatant after treatment.
-
Follow the specific instructions provided with the ELISA kit for each cytokine. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer. c. Block the plate with a blocking buffer for 1-2 hours at room temperature. d. Wash the plate. e. Add standards and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature. j. Wash the plate. k. Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops. l. Stop the reaction with a stop solution. m. Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates.
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits inflammation by targeting the NF-κB and MAPK pathways.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol for antioxidant capacity assessment of (-)-Lyoniresinol using DPPH and ABTS assays
Application Notes and Protocols for Antioxidant Capacity Assessment of (-)-Lyoniresinol
Introduction
This compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Lignans are known for a range of biological activities, including antioxidant and anti-inflammatory effects.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[3][4] Antioxidants can mitigate this damage by scavenging free radicals. Therefore, quantifying the antioxidant capacity of compounds like this compound is crucial for research and drug development. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Data Presentation: Antioxidant Capacity of this compound
The following table summarizes quantitative data on the antioxidant activity of this compound as reported in the literature.
| Assay Type | Parameter | Reported Value | Reference Compound |
| DPPH Radical Scavenging | IC₅₀ | 17.4 µM - 19.98 µM | Catechin (IC₅₀ = 11.73 µM) |
| Total Antioxidant Capacity | TEAC | 2.32 mM of TE | Trolox |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a sample in terms of Trolox equivalents.
Experimental Workflow
Figure 1. General workflow for DPPH and ABTS antioxidant capacity assessment.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is based on the principle that the stable free radical DPPH, which has a deep purple color, is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[5] The degree of discoloration is proportional to the antioxidant's scavenging capacity and can be measured spectrophotometrically.[6]
A. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic Acid (as a standard)
-
Methanol or Ethanol (ACS grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
Pipettes and tips
-
Volumetric flasks and test tubes
B. Preparation of Solutions
-
DPPH Working Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration. For example, dissolve ~4 mg of DPPH in 100 mL of solvent. Store this solution in a dark, amber bottle at 4°C. Before use, adjust the absorbance of the solution to approximately 1.0 ± 0.02 at 517 nm using the solvent.[6]
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution.
-
This compound Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Stock Solution (e.g., 1 mg/mL Trolox): Prepare a stock solution of the standard antioxidant in the same manner as the sample.
-
Standard Working Solutions: Prepare a series of dilutions from the standard stock solution to create a standard curve.
C. Assay Procedure (96-well plate format)
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[5]
-
Add 100 µL of the various concentrations of this compound working solutions to the sample wells.
-
Add 100 µL of the standard working solutions to the standard wells.
-
For the control well (blank), add 100 µL of the solvent instead of the sample or standard.[7]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8]
D. Calculation of Results
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[5]
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control is the absorbance of the control (DPPH solution + solvent).
-
A_sample is the absorbance of the sample (DPPH solution + this compound or standard).
-
-
-
Plot a graph of % Inhibition versus the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph using linear regression.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ chromophore, which is blue-green, is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced back to the colorless ABTS, and the change in absorbance is measured.[10][11]
A. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (as a standard)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
-
Pipettes, tips, and volumetric flasks
B. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.[12]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[13]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
This compound and Standard Solutions: Prepare stock and working solutions of this compound and Trolox as described in the DPPH protocol.
C. Assay Procedure (96-well plate format)
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound working solutions to the sample wells.[14]
-
Add 10 µL of the standard (Trolox) working solutions to the standard wells.
-
For the control well, add 10 µL of the solvent.
-
Mix gently and incubate at room temperature for 6-10 minutes in the dark.[14]
-
Measure the absorbance at 734 nm.[10]
D. Calculation of Results
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
-
Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound. The TEAC is often calculated from the standard curve and expressed as µM of Trolox equivalents per µM of the sample.
Assay Principles Visualization
Figure 2. Mechanism of radical scavenging in DPPH and ABTS assays.
References
- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of Lyoniresinol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral High-Performance Liquid Chromatography (HPLC) separation of Lyoniresinol isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Lyoniresinol isomers important?
A1: Lyoniresinol exists as enantiomers, which are non-superimposable mirror images of each other. These isomers can exhibit different biological activities. For instance, (+)-Lyoniresinol is reported to have a strong bitter taste, while its enantiomer, (−)-Lyoniresinol, is tasteless[1]. Therefore, separating and quantifying individual isomers is crucial for accurate pharmacological, toxicological, and sensory evaluation in drug development and natural product research.
Q2: What type of HPLC column is suitable for separating Lyoniresinol isomers?
A2: A chiral stationary phase (CSP) is essential for the enantioselective separation of Lyoniresinol isomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including lignans[2][3]. The selection of the specific chiral column often requires screening several different phases to find the one that provides the best selectivity for Lyoniresinol.
Q3: What are the typical mobile phases used for the chiral separation of lignans like Lyoniresinol?
A3: Both normal-phase and reversed-phase chromatography can be employed for the chiral separation of lignans[4][5].
-
Normal-Phase: Mixtures of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol are common[6]. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds may be required to improve peak shape and resolution[7][8].
-
Reversed-Phase: Mixtures of water or a buffer with an organic modifier like acetonitrile or methanol are used. This mode is often preferred for its compatibility with mass spectrometry (MS) detectors[4].
Q4: How can I detect and quantify Lyoniresinol isomers after separation?
A4: UV detection is commonly used for the analysis of lignans, typically at a wavelength of around 280 nm[4]. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is a valuable tool[4]. Synthesized (+)- and (−)-Lyoniresinol can be used as analytical standards for accurate quantification[1].
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP may not have the necessary selectivity for Lyoniresinol isomers. Screen a variety of polysaccharide-based columns (e.g., cellulose or amylose derivatives) to find a suitable phase. |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical. In normal-phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) percentage. Small changes can significantly impact selectivity. |
| Mobile Phase Additives are Missing or Incorrect | For lignans with acidic or basic functional groups, the addition of a small amount (typically 0.1%) of an acidic (e.g., TFA) or basic (e.g., DEA) additive can dramatically improve resolution by minimizing secondary interactions with the stationary phase[7]. |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures can increase selectivity, but this is not always the case. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation[9]. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Peak tailing is often caused by strong interactions between the analyte and active sites on the silica support of the column. Use a mobile phase additive (acidic or basic) to suppress these interactions[10]. Ensure the mobile phase pH is appropriate if using a buffered system. |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column or Guard Column | Contaminants from the sample matrix can accumulate on the column, leading to distorted peak shapes. Replace the guard column and/or flush the analytical column with a strong solvent[11][12]. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase[12]. |
| Peak Splitting Due to Method or Column Issues | Peak splitting can be caused by a void at the column inlet, a partially blocked frit, or co-elution with an impurity. If all peaks are split, it's likely a column hardware issue. If only the Lyoniresinol peaks are split, it could be a separation issue that may be resolved by adjusting the mobile phase composition or temperature[11]. |
Problem 3: Unstable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injecting the sample[9]. |
| Fluctuations in Column Temperature | Small changes in temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature[11]. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for accuracy[13]. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause retention time variability and baseline noise. Degas the mobile phase thoroughly and purge the pump if necessary[11]. |
Experimental Protocols
A general approach to developing a chiral HPLC method for Lyoniresinol isomers is outlined below. This protocol serves as a starting point and will likely require optimization.
1. Sample Preparation:
-
Dissolve a known concentration of the Lyoniresinol isomer mixture in the initial mobile phase to be tested.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
2. Initial Screening of Chiral Stationary Phases:
-
Columns to Screen:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Immobilized versions of the above for greater solvent compatibility.
-
-
Initial Mobile Phase (Normal Phase):
-
n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Initial Mobile Phase (Reversed Phase):
-
Acetonitrile / Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
3. Method Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier.
-
Additives: If peak shape is poor, add 0.1% TFA or DEA to the mobile phase.
-
Temperature: Evaluate the effect of temperature in increments of 5-10 °C.
-
Flow Rate: Adjust the flow rate to optimize resolution and analysis time.
Visualizations
Caption: Workflow for Chiral HPLC Method Development for Lyoniresinol Isomers.
Caption: Troubleshooting Logic for Chiral HPLC of Lyoniresinol Isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijsdr.org [ijsdr.org]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Mass Spectrometry Analysis of Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the mass spectrometry (MS) analysis of lignans.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected peaks in my mass spectrum that do not correspond to my target lignans. What could be the cause?
A1: Unexpected peaks in your mass spectrum can arise from several sources. Here's a systematic way to troubleshoot this issue:
-
In-source Fragmentation: Lignans can sometimes fragment within the ion source of the mass spectrometer, a process known as in-source fragmentation or collision-induced dissociation (CID). This can generate fragments that are mistaken for other metabolites.[1] For example, lignan glycosides can readily lose their sugar moiety, producing a peak corresponding to the aglycone.[2] Dibenzylbutyrolactone lignans often show a characteristic loss of 44 Da (CO2), while dibenzylbutanediols may exhibit a loss of 48 Da (formaldehyde and water).[2]
-
Troubleshooting:
-
Reduce Source Energy: Lower the fragmentor or capillary exit voltage to minimize in-source fragmentation.
-
Optimize Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that generally causes less fragmentation than methods like atmospheric pressure chemical ionization (APCI).[3] If you are using APCI, consider switching to ESI.
-
Analyze Standards: Run pure standards of your target lignans to characterize their specific fragmentation patterns under your experimental conditions.
-
-
-
Adduct Formation: Lignans can form adducts with ions present in the mobile phase or from contaminants.[3] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and methanol ([M+CH₃OH+H]⁺).[4][5] These adducts will appear as peaks at a higher m/z than the protonated or deprotonated molecule.
-
Troubleshooting:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives to minimize contaminants.[6]
-
Identify Common Adducts: Familiarize yourself with the mass differences of common adducts to identify them in your spectra (see Table 1).
-
Modify Mobile Phase: Adding a small amount of a competing salt (e.g., ammonium acetate) can sometimes reduce the formation of sodium and potassium adducts.
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target lignans, leading to signal suppression or enhancement, and can also introduce extraneous peaks.[7][8][9]
-
Troubleshooting:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample and remove interfering matrix components.[10][11]
-
Optimize Chromatography: Adjust your LC gradient to better separate your lignans from matrix components.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for matrix effects.[12]
-
-
Q2: My signal intensity for my target lignan is much lower than expected, or it varies significantly between runs. What could be the problem?
A2: Poor signal intensity or high variability can often be attributed to matrix effects, specifically ion suppression.
-
Ion Suppression: Co-eluting matrix components can compete with your lignan for ionization, reducing its signal intensity.[7][9]
-
Troubleshooting:
-
Dilute the Sample: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[7]
-
Enhance Chromatographic Separation: Improve the separation of your lignan from the matrix. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.[6]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to correct for matrix effects and other sources of variability.[7]
-
-
Q3: I am having difficulty identifying the molecular ion of my lignan due to multiple adducts and fragments. How can I confidently identify the correct peak?
A3: Confidently identifying the molecular ion in a complex spectrum requires a systematic approach.
-
Recognize Adduct Patterns: Look for a series of peaks with specific mass differences corresponding to common adducts. For example, in positive ion mode, you might see peaks for [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺. The mass difference between the [M+H]⁺ and [M+Na]⁺ peaks is approximately 21.98 Da.[4]
-
Correlate with Fragmentation: In MS/MS mode, the precursor ion that generates the expected fragmentation pattern for your lignan is likely the correct molecular ion.
-
Utilize Isotope Patterns: Examine the isotopic pattern of the suspected molecular ion peak. The relative abundance of the isotopes should match the theoretical distribution for the elemental composition of your lignan.
Data Presentation
Table 1: Common Adducts in ESI Mass Spectrometry
| Adduct (Positive Ion) | Mass Difference (Da) | Adduct (Negative Ion) | Mass Difference (Da) |
| [M+H]⁺ | +1.0078 | [M-H]⁻ | -1.0078 |
| [M+NH₄]⁺ | +18.0334 | [M+Cl]⁻ | +34.9688 |
| [M+Na]⁺ | +22.9898 | [M+HCOO]⁻ | +44.9977 |
| [M+K]⁺ | +38.9637 | [M+CH₃COO]⁻ | +59.0133 |
| [M+CH₃OH+H]⁺ | +33.0334 | ||
| [M+ACN+H]⁺ | +42.0338 |
Data compiled from common knowledge and publicly available resources.[4][5][13][14]
Table 2: Characteristic Neutral Losses for Different Lignan Types
| Lignan Type | Common Neutral Loss | Mass (Da) | Reference |
| Dibenzylbutyrolactone | CO₂ | 44 | [2] |
| Dibenzylbutanediol | H₂O + CH₂O | 48 | [2] |
| Furofuran | Guaiacyl moiety | 151 | |
| Arylnaphthalide | C₂H₂O₂ (from methylenedioxy group) | 58 | [15] |
| Glycosides | Sugar moiety | Varies | [2] |
Experimental Protocols
Optimized LC-MS/MS Method for Lignan Quantification in Cereal Grains [16][17]
-
Sample Preparation and Extraction:
-
Weigh 0.1 g of the sample into a 2-mL microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex for 3 minutes.
-
Perform ultrasonic extraction at 40°C for 60 minutes.
-
Centrifuge the extract at 22,250 x g and 4°C for 10 minutes.
-
Filter the supernatant through a 0.2 µm nylon syringe filter before HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Conditions:
-
System: Agilent 1260 Infinity II HPLC coupled with an AB Sciex Triple Quad 4500 LC-MS/MS system with an electrospray ionization source.
-
Column: Agilent Poroshell C18 (2.1 x 50 mm, 1.9 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–2 min: 15% B
-
2–4 min: 50% B
-
4–4.1 min: 50% B
-
4.1–15 min: 15% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Negative ESI.
-
Source Parameters:
-
Curtain gas: 30 psi
-
Collision gas: 9 psi
-
Ion source gas 1: 80 psi
-
-
Visualizations
References
- 1. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. support.waters.com [support.waters.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
Stability issues of (-)-Lyoniresinol during sample storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of (-)-Lyoniresinol during sample storage and analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: this compound, a polyphenolic lignan, is susceptible to degradation influenced by several factors. As a phenolic compound, it is prone to oxidation.[] Its stability can be significantly impacted by:
-
pH: Extreme pH conditions, both acidic and basic, can catalyze hydrolysis or other degradation reactions.[2]
-
Temperature: Elevated temperatures can accelerate degradation processes. While lignans are relatively heat-resistant below 100°C, prolonged exposure or higher temperatures can lead to decomposition.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation.[3][4][5][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvents: The choice of solvent for storage and analysis is crucial, as some solvents may promote degradation.
Q2: What are the recommended storage conditions for this compound solid compound and its solutions?
A2: To ensure the integrity of your this compound samples, adhere to the following storage recommendations:
| Sample Type | Recommended Storage Conditions | Justification |
| Solid Compound | Store at -20°C in a tightly sealed, light-resistant container.[7][8] | Minimizes thermal degradation and protects from light and moisture. |
| Stock Solutions | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store aliquots in tightly sealed, light-resistant vials at -20°C or -80°C for short-term storage. | Reduces the risk of solvent evaporation and degradation from repeated freeze-thaw cycles and light exposure. |
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram can be attributed to several factors:
-
Degradation Products: this compound may have degraded during sample storage or processing. Review your storage conditions and sample handling procedures.
-
Solvent Impurities: Impurities in the solvents used for sample preparation or in the mobile phase can appear as extraneous peaks.
-
Contamination: Contamination from glassware, pipette tips, or other laboratory equipment can introduce interfering substances.
-
Matrix Effects: If you are analyzing complex samples, components of the matrix may co-elute with or appear as separate peaks.
A systematic troubleshooting approach, as outlined in the workflow below, can help identify the source of these unexpected peaks.
Troubleshooting Guides
Issue 1: Loss of this compound peak area or concentration over time.
This issue suggests that your compound is degrading. The following troubleshooting workflow can help you pinpoint the cause and mitigate the problem.
Figure 1: Troubleshooting workflow for loss of this compound.
Issue 2: Inconsistent results between different batches of samples.
Variability between batches can arise from differences in sample handling, storage duration, or exposure to destabilizing conditions.
-
Standardize Procedures: Ensure that all samples are handled and stored under identical conditions.
-
Use Internal Standards: Incorporate a stable internal standard in your analytical method to correct for variations in sample preparation and injection volume.
-
Perform System Suitability Tests: Before each analytical run, perform system suitability tests to ensure that the chromatographic system is performing consistently.
Experimental Protocols
To proactively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to generate potential degradation products.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial containing the dry compound in an oven at 80°C for 48 hours. Reconstitute the sample in methanol before analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm and 365 nm) and visible light in a photostability chamber.[3][6] Monitor the degradation at different time points. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
A reverse-phase C18 column is a good starting point for method development.
-
A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is recommended.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage degradation of this compound under each stress condition.
-
If significant degradation is observed, further characterization of the degradation products using LC-MS/MS can be performed to elucidate their structures and propose degradation pathways.
Figure 2: Forced degradation study workflow for this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and procedures in your laboratory for your specific application.
References
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikev.org [ikev.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. (+)-Lyoniresinol 9'-O-glucoside - Nordic Biosite [nordicbiosite.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Overcoming poor solubility of (-)-Lyoniresinol in aqueous solutions for bioassays
Technical Support Center: (-)-Lyoniresinol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound for successful bioassay implementation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a lignan, a class of polyphenolic compounds found in plants, known for its antioxidant and anti-inflammatory properties. Like many hydrophobic natural products, it has very low solubility in water. This poor aqueous solubility is a significant challenge for biological assays (e.g., cell-based assays, enzyme inhibition assays) because these experiments are typically conducted in aqueous buffer systems. If the compound precipitates out of solution, its effective concentration is unknown and drastically reduced, leading to inaccurate and unreliable data.
Q2: In which solvents is this compound soluble?
A: this compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological assays, DMSO is the most commonly used solvent for creating a concentrated stock solution.
Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A: The final concentration of DMSO in the assay medium should be kept as low as possible to avoid solvent-induced toxicity or artifacts. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for ≤0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO but without the test compound) to ensure that the observed effects are from this compound and not the solvent.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is diluted into an aqueous solution where its solubility is poor. Please refer to the Troubleshooting Guide below for strategies to prevent this.
Troubleshooting Guide: Preventing Compound Precipitation
This guide provides a systematic approach to addressing solubility issues with this compound during bioassay preparation.
Troubleshooting Workflow for Compound Precipitation
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol details the standard procedure for preparing a high-concentration stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Refer to the data table below for common calculations.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote compound precipitation over time[1][2]. Protect from light.
Data Presentation: Stock Solution Calculations
The following table provides pre-calculated volumes of DMSO needed to prepare stock solutions of various concentrations for different starting amounts of this compound (Molecular Weight: 420.45 g/mol ).
| Target Stock Conc. | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.378 mL | 11.891 mL | 23.781 mL |
| 5 mM | 0.476 mL | 2.378 mL | 4.756 mL |
| 10 mM | 0.238 mL | 1.189 mL | 2.378 mL |
| 50 mM | 0.048 mL | 0.238 mL | 0.476 mL |
Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility
This protocol helps determine an optimal co-solvent system for your specific bioassay buffer. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous bioassay buffer (e.g., PBS, cell culture medium)
-
Co-solvents (e.g., Ethanol, PG, PEG 400)
-
Sterile microcentrifuge tubes or 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your aqueous buffer, each containing a different final concentration of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol).
-
Test Dilution: In a clear tube or well, add the appropriate volume of the co-solvent buffer.
-
Add Compound: While vortexing or vigorously pipetting, add a small volume of the this compound DMSO stock to reach your desired final assay concentration. Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.5%).
-
Equilibrate & Observe: Allow the solution to equilibrate at the assay temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation.
-
Quantify Turbidity: Measure the absorbance (optical density) of the solutions at a high wavelength (e.g., 600 nm), where the compound itself does not absorb light. An increase in absorbance indicates light scattering due to the formation of precipitate.
-
Select Optimal Condition: The best condition is the one with the lowest concentration of co-solvent that results in no significant increase in turbidity compared to the vehicle control.
Signaling Pathway Information
This compound and other lignans have been reported to exert their biological effects, such as anti-inflammatory and antioxidant activities, through the modulation of key cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation.
Diagram: Simplified NF-κB Signaling Pathway and Lignan Inhibition
References
Optimizing extraction parameters for maximizing (-)-Lyoniresinol recovery
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of (-)-Lyoniresinol. The information is compiled from scientific literature to help optimize extraction parameters and maximize recovery of this valuable lignan.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: Polar solvents are generally most effective for extracting lignans like this compound. Aqueous mixtures of ethanol and methanol are commonly used, typically in concentrations ranging from 50% to 95%[1][2][3][4][5]. The optimal concentration depends on the specific plant matrix and extraction method. For instance, 70% ethanol is often a good starting point for many plant materials[6][7].
Q2: Which extraction technique generally provides the highest yield for lignans?
A2: Modern assisted extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often result in higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction[3][6][8]. MAE, in particular, has been shown to produce the highest total phenolic content in some studies, which is often correlated with lignan yield[3][8].
Q3: What is the recommended temperature range for this compound extraction?
A3: The optimal temperature is a balance between extraction efficiency and the thermal stability of the compound. For many phenolic compounds, including lignans, extraction temperatures between 40°C and 80°C are common[4][9]. Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds[10][11]. It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific setup.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for quantifying this compound[6][12][13][14]. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, such as HPLC-ESI-MS, are recommended[12].
Q5: From which natural sources is this compound typically extracted?
A5: this compound is a lignan found in various plant species. It has been isolated from the wood of trees like Lyonia ovalifolia and is also present in other plant materials[15]. Oak wood is another notable source, where lyoniresinol is released during the aging process of spirits[2].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent or solvent concentration.- Suboptimal extraction time or temperature.- Inefficient extraction method.- Insufficient particle size reduction of the plant material. | - Test a range of solvent polarities, starting with aqueous ethanol or methanol (50-80%).- Optimize time and temperature using a Design of Experiments (DoE) approach.- Consider using UAE or MAE for improved efficiency.- Ensure the plant material is finely ground to increase surface area. |
| Degradation of this compound | - Excessive extraction temperature.- Prolonged extraction time.- Exposure to light or oxygen. | - Lower the extraction temperature and shorten the extraction time.- Conduct extractions in a dark environment or use amber glassware.- Purge the extraction vessel with an inert gas like nitrogen to minimize oxidation[11]. |
| Co-extraction of Impurities | - Solvent with low selectivity.- Complex plant matrix. | - Employ a sequential extraction strategy, starting with a non-polar solvent to remove lipophilic compounds before extracting with a polar solvent for the target lignans[2].- Use solid-phase extraction (SPE) or column chromatography for post-extraction cleanup. |
| Emulsion Formation (in Liquid-Liquid Extraction) | - Presence of surfactant-like molecules in the extract. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion. |
| Poor Chromatographic Peak Shape or Resolution | - Inappropriate mobile phase or column.- Co-eluting compounds.- Sample overload on the column. | - Optimize the HPLC mobile phase composition and gradient.- Ensure the column is suitable for phenolic compound separation (e.g., C18).- Dilute the sample before injection.- Improve sample cleanup to remove interfering substances. |
Data on Extraction Parameters for Lignans and Phenolic Compounds
Disclaimer: The following tables summarize data from studies on lignans and phenolic compounds in general, as specific comparative data for this compound is limited. These parameters should be used as a starting point for optimization.
Table 1: Comparison of Optimal Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Value Range | Comments | Reference(s) |
| Solvent | 50-80% Ethanol in Water | Ethanol concentration is a highly influential factor. | [2][10] |
| Temperature | 40 - 70°C | Higher temperatures can improve yield but risk degradation. | [2][9][16] |
| Time | 30 - 60 min | Longer times do not always lead to significantly higher yields. | [2][9] |
| Ultrasonic Power/Amplitude | Varies by instrument | Higher power can enhance extraction but may degrade the compound. | [10][17] |
Table 2: Comparison of Optimal Parameters for Microwave-Assisted Extraction (MAE)
| Parameter | Value Range | Comments | Reference(s) |
| Solvent | 50-80% Ethanol in Water | Aqueous ethanol is a common and effective solvent. | [6] |
| Temperature | 60 - 100°C | MAE often uses higher temperatures for shorter durations. | [3] |
| Time | 5 - 20 min | MAE significantly reduces extraction time compared to conventional methods. | [16] |
| Microwave Power | 200 - 800 W | Power should be optimized to avoid overheating and degradation. | [16] |
Experimental Protocols & Visualizations
General Experimental Workflow
The general workflow for extracting and analyzing this compound involves sample preparation, extraction, purification (if necessary), and quantification.
References
- 1. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Comparison among Different Green Extraction Methods of Polyphenolic Compounds from Exhausted Olive Oil Pomace and the Bioactivity of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. iris.unina.it [iris.unina.it]
- 15. Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Preventing degradation of (-)-Lyoniresinol during experimental procedures
Technical Support Center: (-)-Lyoniresinol Experimental Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during experimental procedures. By following these guidelines, you can ensure the stability of the compound, leading to more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to oxidative and enzymatic degradation.[2][3] This degradation can alter its chemical structure and biological activity, leading to inconsistent experimental outcomes and compromising the validity of your results.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors that can induce degradation are:
-
Oxygen: As a phenolic compound, this compound is prone to oxidation when exposed to air.[4][5]
-
High Temperature: Thermal treatments can affect lignan stability, with the effect depending on the specific compound and the matrix it is in.[6][7] For enzymatic polymerization of phenols, lower temperatures (10-40°C) are shown to be better than higher temperatures (50-60°C).[8]
-
Light: Exposure to UV light can promote the degradation of phenolic compounds.[3]
-
Extreme pH: Certain lignans have been reported to be sensitive to low pH conditions.[9] Workup procedures involving strong acids or bases can potentially degrade the product.[10]
-
Enzymatic Activity: Enzymes like polyphenol oxidase (PPO) and peroxidases can catalyze the oxidation of phenolic compounds, leading to browning and degradation.[2][8]
Q3: How should I store pure this compound and its stock solutions?
A3: For optimal stability, store pure, solid this compound desiccated at -20°C.[11] Stock solutions should be prepared in an appropriate solvent (see Q4), aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C. To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[11] For biological experiments, high-purity, anhydrous DMSO is often the preferred solvent for creating concentrated stock solutions. Subsequent dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize the compound's time in an aqueous environment where it may be less stable.
Troubleshooting Guide
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
A5: Yes, inconsistent data is a primary indicator of compound instability. If you suspect degradation, you should systematically review your procedure.[12]
-
Review Handling: Are you preparing fresh dilutions for each experiment from a properly stored stock?
-
Check Solvent/Buffer Quality: Ensure your solvents are anhydrous and your buffers have not expired. Degradants from old reagents can cause issues.
-
Run a Control: Analyze a sample of your working solution using a technique like HPLC. The appearance of new peaks or a decrease in the main compound peak compared to a freshly prepared standard can confirm degradation.
Q6: I've noticed a color change (e.g., yellowing or browning) in my this compound solution. What does this indicate?
A6: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[2] Phenolic compounds often form quinone species upon oxidation, which can then polymerize into colored pigments.[2] If you observe this, the solution should be discarded. To prevent this, deoxygenate your solvents and buffers and consider adding an antioxidant like ascorbic acid or using an inert atmosphere during preparation and handling.
Q7: My HPLC or LC-MS analysis shows multiple unexpected peaks that are not present in the initial standard. What is happening?
A7: The appearance of additional peaks strongly suggests that this compound is breaking down into degradation products.[13]
-
Assess the Mobile Phase: Ensure the pH of your mobile phase is compatible with the compound's stability.
-
Evaluate Sample Preparation: Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler.
-
Confirm Peak Identity: If you have the capability, use LC-MS/MS to identify the degradation products, which can provide clues about the degradation pathway (e.g., oxidation, demethylation).[13]
Data on Lignan Stability
Specific quantitative stability data for this compound is limited. However, the following table summarizes general stability observations for related lignans and phenolic compounds, which can serve as a guideline.
| Condition | Compound Class | Observation | Potential Impact on this compound | Source(s) |
| Temperature | Lignans (general) | Stability is dependent on structure and matrix. Some are stable up to 200°C, while others degrade more rapidly at high temperatures. | High temperatures during processing (e.g., boiling, autoclaving) should be avoided unless stability is confirmed. | [7] |
| pH | Matairesinol (a lignan) | Reported to be sensitive to low pH conditions. | Avoid strongly acidic conditions (pH < 4) in buffers and solvents for extended periods. | [9] |
| Light | Phenolic Compounds | UV light absorption can lead to oxidative degradation. | Protect solutions from direct light exposure at all stages of the experiment. | [3] |
| Oxygen | Phenolic Compounds | Highly susceptible to oxidation, leading to discoloration and loss of activity. | Use deoxygenated solvents, work under an inert atmosphere, and consider adding antioxidants. | [4][5] |
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Stock Solution
This protocol outlines a best-practice method for preparing a stock solution while minimizing the risk of degradation.
-
Preparation:
-
Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation.
-
Use high-purity, anhydrous DMSO as the solvent. To reduce dissolved oxygen, sparge the DMSO with argon or nitrogen gas for 10-15 minutes prior to use.
-
Perform all steps in a low-light environment or under amber lighting.
-
-
Dissolution:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of deoxygenated DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
-
Storage:
-
Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials.
-
Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock solution to the final working concentration in your experimental buffer or medium. This working solution should be used immediately and any unused portion discarded. Do not re-freeze and re-use diluted aqueous solutions.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for maintaining this compound stability.
Caption: Workflow for handling this compound to prevent degradation.
Caption: Troubleshooting decision tree for suspected degradation.
Caption: Key factors leading to this compound degradation.
References
- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. This compound | CAS:31768-94-2 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. goldbio.com [goldbio.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Method validation challenges for (-)-Lyoniresinol quantification in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (-)-Lyoniresinol in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological matrices?
A1: The primary challenges include:
-
Low concentrations: Endogenous or administered levels of this compound can be very low, requiring highly sensitive analytical methods.
-
Matrix effects: Biological samples (plasma, urine, tissue homogenates) are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1]
-
Metabolism and conjugation: In vivo, this compound can be metabolized and conjugated (e.g., with glucuronic acid or sulfate). This necessitates a hydrolysis step to measure total this compound, which can introduce variability.
-
Extraction efficiency: Achieving consistent and high recovery of this compound from the sample matrix can be challenging due to its physicochemical properties and potential for protein binding.
-
Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. Phenolic compounds, in particular, can be prone to oxidation.
-
Lack of commercially available stable isotope-labeled internal standard: While deuterated analogues of Lyoniresinol have been synthesized for research, they may not be readily available, complicating efforts to compensate for matrix effects and extraction variability.[2]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples. Its high sensitivity and selectivity allow for the detection of low analyte concentrations in complex matrices.
Q3: Is an enzymatic hydrolysis step always necessary?
A3: It depends on the objective of the study. If you need to measure the total concentration of this compound (both free and conjugated forms), then an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required before extraction. If you are only interested in the free (unconjugated) form, this step can be omitted.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but generally less clean method.
-
Chromatographic separation: Optimize your HPLC or UHPLC method to separate this compound from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-matched calibration standards: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect.
Q5: What are typical validation parameters I need to assess for my this compound bioanalytical method?
A5: According to regulatory guidelines, key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision (repeatability and intermediate precision), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize extraction solvent and pH. - Evaluate different extraction techniques (SPE, LLE). - Check recovery with a spiked matrix sample. |
| Analyte Degradation | - Ensure proper sample storage conditions (e.g., -80°C). - Minimize freeze-thaw cycles. - Investigate the stability of this compound in the biological matrix and during sample processing. |
| Suboptimal MS/MS Parameters | - Optimize precursor and product ion selection for this compound. - Perform infusion of a standard solution to tune MS parameters (e.g., collision energy, declustering potential). |
| LC Issues | - Check for column degradation or blockage. - Ensure mobile phase composition is correct. - Verify injection volume and autosampler function. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure consistent timing and temperature for enzymatic hydrolysis. - Automate extraction steps if possible. - Use a reliable internal standard. |
| Matrix Effects | - Re-evaluate and optimize the sample clean-up procedure. - Use a stable isotope-labeled internal standard if available. - Prepare calibrators and QCs in the same matrix lot as the study samples. |
| Instrumental Instability | - Check for fluctuations in LC pressure and MS signal. - Perform system suitability tests before each run. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Incorrect Calibration Curve | - Prepare fresh calibration standards. - Use a matrix-matched calibration curve. - Evaluate different weighting factors for the regression analysis. |
| Interference from Metabolites | - Optimize chromatographic separation to resolve this compound from potential interfering metabolites. - Select more specific MS/MS transitions. |
| Cross-contamination/Carryover | - Optimize the autosampler wash procedure. - Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of lignans (including compounds structurally related to this compound) in biological samples, which can serve as a reference for method development and validation.
Table 1: Reported Extraction Recoveries of Lignans from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Various Lignans | Plasma | SPE | 77 - 86 |
| Various Lignans | Plasma | LLE | 91 - 115 |
| Various Lignans | Urine | LLE | 76 - 111 |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Lignans in Biological Matrices
| Analyte | Matrix | Analytical Method | LOD | LOQ |
| Various Lignans | Plasma | LC-MS/MS | - | 1.4 - 18.3 ng/mL |
| Various Lignans | Urine | LC-MS/MS | - | 1.0 - 18.7 ng/mL |
| Phyllanthin | Plasma | HPLC-Fluorescence | 1.22 ng/mL | 4.88 ng/mL |
| Hypophyllanthin | Plasma | HPLC-Fluorescence | 6.02 ng/mL | 24.41 ng/mL |
Experimental Protocols
Protocol: Quantification of Total this compound in Human Plasma by LC-MS/MS
This protocol provides a general methodology. Specific parameters should be optimized for your instrumentation and laboratory conditions.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), preferably a stable isotope-labeled this compound
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
2. Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Spiking: To a 100 µL aliquot of plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard solution.
-
Enzymatic Hydrolysis: Add 200 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex briefly and incubate at 37°C for at least 4 hours (overnight is also common).
-
Protein Precipitation (optional, can be part of SPE): Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the supernatant from the protein precipitation step or the entire hydrolyzed sample.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute this compound and the IS with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These must be determined by infusing a standard solution of the analyte. Based on its structure, potential precursor ions could be [M-H]⁻ or [M+formate]⁻. Product ions would result from the fragmentation of the precursor.
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of total this compound in plasma.
Caption: A decision tree for troubleshooting common issues in this compound quantification.
References
Validation & Comparative
(-)-Lyoniresinol vs. Other Lignans: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of (-)-Lyoniresinol against other common lignans, namely Secoisolariciresinol, Pinoresinol, and Matairesinol. The information presented is collated from various scientific studies and includes quantitative data from established antioxidant assays, detailed experimental protocols, and an overview of the molecular signaling pathways involved in their antioxidant activity.
Comparative Antioxidant Activity
The antioxidant potential of lignans can be attributed to their phenolic structure, which enables them to scavenge free radicals and chelate metal ions. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.
It is important to note that the data presented below are compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between sources.
| Lignan | DPPH IC₅₀ (µM) | Source |
| This compound | 82.4 | [1][2][3] |
| Secoisolariciresinol | 33.5 (converted from 14.141 µg/mL) | [4] |
| Pinoresinol | 69 | |
| Matairesinol | Data Not Available | |
| Trolox (Standard) | 15.3 (converted from 6.478 µg/mL) | [4] |
| Lignan | ABTS IC₅₀ (µM) | Source |
| This compound | Data Not Available | |
| Secoisolariciresinol | 29.0 (converted from 12.252 µg/mL) | [4] |
| Pinoresinol | Data Not Available | |
| Matairesinol | Data Not Available | |
| Trolox (Standard) | 34.2 (converted from 14.264 µg/mL) | [4] |
| Lignan | FRAP Value | Source |
| This compound | Data Not Available | |
| Secoisolariciresinol | Exhibited reducing activity | [4] |
| Pinoresinol | Data Not Available | |
| Matairesinol | Data Not Available |
Note on Data Conversion: Where IC₅₀ values were provided in µg/mL, they have been converted to µM for a more standardized comparison, using the respective molecular weights of the compounds.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for replication and standardization purposes.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (lignans) and a positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of each sample dilution to a microplate well or cuvette.
-
Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol and water
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of each sample dilution to a microplate well or cuvette, followed by the addition of the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
-
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compounds and the standard.
-
Add a small volume of the sample or standard to a microplate well or cuvette.
-
Add the FRAP reagent to the wells/cuvettes and mix.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents per gram of the sample.
-
Signaling Pathways and Mechanisms of Action
Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.
General Antioxidant Signaling Pathway for Lignans (Nrf2-ARE Pathway)
A primary mechanism by which many lignans confer antioxidant protection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
References
A Comparative Guide to the Quantification of (-)-Lyoniresinol: A Cross-Validation of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of specific enantiomers like (-)-Lyoniresinol is critical. This guide provides a detailed comparison of two prominent analytical methods for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with chiral separation. This document outlines the experimental protocols and presents a cross-validation of their performance based on key analytical parameters.
This compound, a lignan found in various plant species, has garnered significant interest for its potential pharmacological activities. The ability to accurately measure its concentration is paramount for research and development. This guide offers a side-by-side comparison of two analytical techniques to aid researchers in selecting the most appropriate method for their specific needs.
Methodology Comparison
The performance of an analytical method is defined by several key parameters that ensure its reliability and accuracy. Below is a summary of the validation parameters for the HPLC-DAD and a chiral LC-HRMS method for the quantification of this compound.
| Parameter | HPLC-DAD (Representative Method) | Chiral LC-HRMS |
| **Linearity (R²) ** | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.010 mg/L (for total lyoniresinol) |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide the experimental protocols for both the HPLC-DAD and chiral LC-HRMS methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method represents a robust and widely accessible technique for the quantification of lignans. For the specific analysis of this compound, a chiral separation step would be required prior to or during the HPLC analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Chiral stationary phase column (e.g., cellulose or amylose-based).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol).
-
Filtration of the extract through a 0.45 µm syringe filter.
-
Dilution of the filtered extract to a concentration within the calibration range.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with Chiral Separation
This method offers high sensitivity and selectivity, enabling the direct quantification of this compound enantiomers.
Instrumentation:
-
Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Chiral stationary phase column (e.g., polysaccharide-based).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring).
-
Mass Range: m/z 100-1000.
-
Resolution: > 70,000.
Sample Preparation:
-
Extraction of the sample with a suitable solvent.
-
Centrifugation to remove particulate matter.
-
The supernatant is then directly injected into the LC-HRMS system.
Method Validation and Cross-Validation Workflow
The process of validating and comparing analytical methods is systematic to ensure the reliability of the data generated.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Analytical Method Selection
The choice of an analytical method is often guided by the specific requirements of the research.
A Comparative Analysis of the Cytotoxic Activities of (-)-Lyoniresinol and Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two naturally occurring lignans: (-)-Lyoniresinol and the well-established anticancer agent, podophyllotoxin. While extensive research has elucidated the potent cytotoxic effects and mechanisms of podophyllotoxin, data on this compound remains comparatively scarce. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Podophyllotoxin | HCT116 | Colorectal Carcinoma | 0.23 (48h) | [1] |
| HL-60 | Promyelocytic Leukemia | >40 | [2] | |
| SMMC-7721 | Hepatoma | >40 | [2] | |
| A549 | Lung Carcinoma | 1.9 | [2] | |
| MCF-7 | Breast Adenocarcinoma | >40 | [2] | |
| SW480 | Colon Adenocarcinoma | >40 | [2] | |
| HeLa | Cervical Cancer | 36.9 nM (WT) | [3] | |
| HT29 | Colorectal Adenocarcinoma | 300-600 nM | [4] | |
| DLD1 | Colorectal Adenocarcinoma | 300-600 nM | [4] | |
| Caco2 | Colorectal Adenocarcinoma | 300-600 nM | [4] | |
| SkBr3 | Breast Adenocarcinoma | 0.175 (48h) | [5] | |
| (7′S,8′R,8R)‐lyoniresinol-9,9′-di-O-(E)‐feruloyl ester | HepG2 | Liver Cancer | 7.87 µg/mL | |
| Hep3B | Liver Cancer | 4.31 µg/mL | ||
| Ca9-22 | Oral Cancer | 2.51 µg/mL |
Note: The lack of standardized reporting and direct comparative assays makes cross-study comparisons challenging. The provided IC50 values should be interpreted within the context of the specific experimental conditions of each cited study.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and podophyllotoxin in culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways
Podophyllotoxin-Induced Apoptotic Signaling Pathway
Podophyllotoxin is known to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][6][7] This leads to cell cycle arrest, primarily at the G2/M phase, and ultimately programmed cell death.[1][7]
Caption: Podophyllotoxin-induced apoptosis pathway.
Hypothesized Apoptotic Signaling Pathway for this compound
Direct experimental evidence detailing the apoptotic signaling pathway of this compound is currently limited. However, studies on structurally related lignans, such as lariciresinol, suggest a potential mechanism involving the mitochondrial-mediated intrinsic apoptosis pathway.[8][9] This pathway is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative cytotoxic evaluation of novel compounds like this compound against a known standard such as podophyllotoxin.
Caption: Workflow for comparative cytotoxicity analysis.
Conclusion and Future Directions
Podophyllotoxin is a potent cytotoxic agent with a well-documented mechanism of action involving the induction of apoptosis through ROS generation and p38 MAPK signaling.[1][6][7] In contrast, the cytotoxic profile of this compound is not as extensively characterized. The limited available data on a derivative suggests potential anticancer activity, but further investigation is imperative.
Future research should prioritize direct, head-to-head comparative studies of this compound and podophyllotoxin across a panel of cancer cell lines. Elucidating the precise molecular mechanisms underlying the cytotoxic effects of this compound, including its impact on apoptotic signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. The experimental workflows and protocols detailed in this guide provide a framework for conducting such essential investigations.
References
- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lack of In Vivo Antidiabetic Activity of (-)-Lyoniresinol Glucoside in Mouse Models: A Comparative Analysis
A pivotal in vivo study investigating the antidiabetic properties of Lyoniresinol glucosides in a streptozotocin (STZ)-induced diabetic mouse model revealed that the (-)-Lyoniresinol derivative, this compound 3α-O-β-D-glucopyranoside (LGP2), did not exhibit hypoglycemic activity. In stark contrast, its chiral counterpart, (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1), demonstrated significant antidiabetic effects, reducing hyperglycemia and mitigating diabetes-associated renal injury. This guide provides a comparative summary of the experimental data, detailed protocols, and associated signaling pathways from this key research.
Comparative Performance Data
The antidiabetic effects of LGP1 and LGP2 were evaluated against a vehicle control and a standard antidiabetic drug, Pioglitazone. The quantitative data from the study are summarized below, highlighting the differential activity between the two Lyoniresinol stereoisomers.
Table 1: Effect on Fasting Blood Glucose (FBG), Fasting Insulin (FINS), and Insulin Sensitivity Index (ISI)
| Treatment Group | Dose (mg/kg/day) | Fasting Blood Glucose (mmol/L) | Fasting Insulin (μIU/ml) | Insulin Sensitivity Index |
| Normal Control | - | Not specified | 21.99 ± 3.24 | Significantly higher |
| Diabetic Model Control | - | 15.5 ± 4.6 | 25.48 ± 5.44 | Not specified |
| Pioglitazone | 10 | Significant decrease (36.59% reduction) | 12.85 ± 5.88 | Significantly decreased vs. normal |
| LGP1 (low dose) | 20 | 12.8 ± 2.4 (22.99% reduction) | Not specified | Significantly decreased vs. normal |
| LGP1 (medium dose) | 40 | 12.5 ± 2.3 (24.54% reduction) | 18.64 ± 3.59 | Not specified |
| LGP1 (high dose) | 80 | 10.0 ± 1.8 (32.71% reduction) | 16.83 ± 2.25 | Not specified |
| LGP2 (all doses) | 20, 40, 80 | No hypoglycemic effect | Not specified | Not specified |
Data sourced from a 14-day study in STZ-induced diabetic mice.[1]
Table 2: Impact on Apoptosis-Related Protein Expression in Kidneys
| Treatment Group | Dose (mg/kg/day) | NF-κB Expression | Caspase-3, -8, -9 Expression | Bax Expression | Bcl-2 Expression |
| Diabetic Model Control | - | Markedly high | Markedly high | Markedly high | Reduced |
| LGP1 (all doses) | 20, 40, 80 | Markedly decreased | Markedly decreased | Markedly decreased | Enhanced |
| LGP2 (all doses) | 20, 40, 80 | No significant effect | No significant effect | No significant effect | No significant effect |
Expression levels are described qualitatively based on the findings of the primary study.[1]
Experimental Protocols
The methodologies outlined below are based on the key in vivo study validating the antidiabetic activity of Lyoniresinol glucosides.
Animal Model and Diabetes Induction
-
Animals: Kunming mice of both sexes, weighing 18-22 g, were used. They were housed under controlled temperature and humidity with a 12-hour light/dark cycle, with ad libitum access to a standard diet and water.[1]
-
Induction of Diabetes: Mice were fasted overnight and then administered a single tail vein injection of freshly prepared streptozotocin (STZ) dissolved in saline at a dose of 120 mg/kg body weight. Diabetes was confirmed three days post-injection by measuring fasting blood glucose (FBG). Mice with FBG levels of 11.1 mmol/L or higher were included in the study.[1]
Treatment Groups and Administration
-
Grouping: Diabetic mice were randomly divided into several groups (n=10 per group), including a diabetic model control (saline), a positive control (Pioglitazone, 10 mg/kg/day), and treatment groups receiving LGP1 or LGP2.[1]
-
Administration: LGP1 and LGP2 were administered orally via intragastric gavage at doses of 20, 40, and 80 mg/kg body weight daily for 14 consecutive days.[1]
Biochemical and Histological Analysis
-
Blood Collection: After 14 days of treatment, blood was collected from the intraocular canthal for biochemical analysis.[1]
-
Serum Analysis: Fasting blood glucose (FBG) and fasting insulin (FINS) levels were measured. The Insulin Sensitivity Index (ISI) was calculated.[1]
-
Kidney Tissue Analysis: After sacrifice, kidney tissues were collected. Immunohistochemistry was performed to assess the expression of proteins involved in inflammation and apoptosis, including nuclear factor-κB (NF-κB), caspases-3, -8, and -9, Bcl-associated X protein (Bax), and B-cell lymphoma 2 (Bcl-2).[1]
Visualizing the Mechanisms
Experimental Workflow
References
A Head-to-Head Comparison of the Antioxidant Potential of (-)-Lyoniresinol and Secoisolariciresinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, the antioxidant potential of lignans has garnered significant attention. Among these, (-)-lyoniresinol and secoisolariciresinol are two prominent compounds with demonstrated bioactive properties. This guide provides a comprehensive head-to-head comparison of their antioxidant capacities, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these molecules as potential therapeutic agents.
Quantitative Antioxidant Activity
The antioxidant potential of this compound and secoisolariciresinol has been evaluated using various in vitro assays. The following table summarizes the key quantitative findings to facilitate a direct comparison of their efficacy.
| Antioxidant Assay | This compound | Secoisolariciresinol | Reference Compound |
| DPPH Radical Scavenging Activity | IC50: 82.4 μM[1][2] | Effective at 25-200 μM[3] | - |
| Chemiluminescence (CL) Assay | Data not available | 91.2% reduction at 2.5 mg/mL (4.86 times more potent than Vitamin E)[4] | Vitamin E: 18.7% reduction at 2.5 mg/mL[4] |
| AAPH-induced Peroxyl Radical Damage | Data not available | Showed protection against DNA damage and lipid peroxidation[3] | - |
Cellular Antioxidant Mechanisms
While direct comparative studies on the cellular antioxidant mechanisms of this compound and secoisolariciresinol are limited, research on individual compounds and related lignans provides insights into their potential modes of action.
Secoisolariciresinol has been shown to be metabolized to enterodiol and enterolactone in the body, which possess significant antioxidant activity[4]. Studies suggest that the health benefits of its diglucoside form (SDG), including protection against cardiovascular diseases and diabetes, are attributed to its antioxidant properties and ability to reduce oxidative stress[5][6]. This is evidenced by a decrease in lipid peroxidation products[7]. The antioxidant activity of secoisolariciresinol is attributed to the 3-methoxy-4-hydroxyl substituents on its benzene rings[3].
This compound , like other lignans, is expected to exert its antioxidant effects through radical scavenging mechanisms. The presence of phenolic hydroxyl groups in its structure is crucial for this activity. Lignans, as a class, are known to modulate key signaling pathways involved in the cellular antioxidant response.
Involvement in Cellular Signaling Pathways
The antioxidant effects of many natural compounds are mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory responses.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress. While direct evidence for this compound is still emerging, studies on other lignans suggest that they can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.
Experimental Workflow for Investigating Nrf2 Activation
Caption: Workflow for assessing Nrf2 pathway activation by lignans.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses. Oxidative stress is a potent activator of NF-κB, leading to the production of pro-inflammatory cytokines. The anti-inflammatory properties of many antioxidants are attributed to their ability to inhibit the NF-κB pathway. Lignans have been shown to possess anti-inflammatory effects, and it is plausible that both this compound and secoisolariciresinol may exert part of their antioxidant effects by modulating this pathway.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by lignans.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers interested in replicating or expanding upon the existing data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should have an absorbance of about 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound or secoisolariciresinol in the same solvent to prepare a series of concentrations.
-
Reaction: Add a defined volume of each sample concentration to the DPPH solution. A control containing only the solvent instead of the sample is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well microplate until they reach confluency.
-
Probe Loading: Pre-incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Compound Treatment: Treat the cells with various concentrations of this compound or secoisolariciresinol.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is determined by the ability of the compound to inhibit the fluorescence increase caused by the oxidation of the probe.
-
Data Analysis: The antioxidant activity is often expressed as quercetin equivalents (QE).
Conclusion
Both this compound and secoisolariciresinol demonstrate notable antioxidant potential. Secoisolariciresinol appears to have a broader base of evidence supporting its potent antioxidant and cellular protective effects. However, the available data for this compound suggests it is also a significant radical scavenger. Further head-to-head comparative studies employing a wider range of antioxidant assays and cellular models are warranted to fully elucidate their relative potencies and mechanisms of action. This will be crucial for guiding future research and development of these promising natural compounds for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]
- 3. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health effects with consumption of the flax lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (-)-Lyoniresinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (-)-Lyoniresinol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Key Safety and Hazard Information
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: Toxic to aquatic life.
These classifications necessitate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
2. Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
3. Labeling of Waste Containers: Proper labeling is crucial for safe disposal. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Skin Sensitizer," "Toxic to Aquatic Life")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Segregate the this compound waste from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional procedures for hazardous waste disposal. Professional disposal services will ensure the waste is managed in compliance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
Personal protective equipment for handling (-)-Lyoniresinol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (-)-)-Lyoniresinol in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
(-)-Lyoniresinol is classified with the following hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Health Hazards | Skin Sensitization, Category 1 | Warning | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity, Category 2 | Warning | H341: Suspected of causing genetic defects. | |
| Carcinogenicity, Category 2 | Warning | H351: Suspected of causing cancer. | |
| Environmental Hazards | Acute Aquatic Hazard, Category 3 | - | H402: Harmful to aquatic life. |
| Chronic Aquatic Hazard, Category 4 | - | H413: May cause long lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Body | Protective clothing, such as a lab coat or a disposable suit, to prevent skin contact. | Choose body protection based on the concentration and amount of the substance being handled.[1] |
| Respiratory | Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities. | Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure eyewash stations and safety showers are readily accessible in the immediate work area.
Safe Handling Practices:
-
Preparation: Before handling, ensure all required PPE is inspected and properly worn.
-
Dispensing: Avoid creating dust. If working with a powdered form, use techniques that minimize aerosolization.
-
Contamination: Prevent contact with skin and eyes.[2] Avoid breathing dust or vapors.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from incompatible materials.
Emergency and First Aid Protocols
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains, as it is harmful to aquatic life.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
